Product packaging for 1-Benzyl-1-methylbiguanide Hydrochloride(Cat. No.:CAS No. 2123-07-1)

1-Benzyl-1-methylbiguanide Hydrochloride

Cat. No.: B1147065
CAS No.: 2123-07-1
M. Wt: 241.72
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Description

1-Benzyl-1-methylbiguanide Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₆ClN₅ and its molecular weight is 241.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₁₆ClN₅ B1147065 1-Benzyl-1-methylbiguanide Hydrochloride CAS No. 2123-07-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGYBCQULDGYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943647
Record name N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2123-07-1
Record name N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Journey of 1-Benzyl-1-methylbiguanide Hydrochloride: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and foundational experimental data of 1-Benzyl-1-methylbiguanide Hydrochloride. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated view of the seminal research on this biguanide derivative.

This whitepaper traces the origins of this compound, a compound that emerged from the broader exploration of the antiviral potential of biguanide derivatives. The primary focus of this guide is the pivotal 1974 study by Fara and colleagues, which first characterized its activity against specific viral pathogens.

Historical Context and Initial Discovery

The exploration of biguanide derivatives for therapeutic purposes has a rich history, with compounds like metformin becoming cornerstones in the management of type 2 diabetes. However, the pharmacological investigation into this chemical class has extended beyond metabolic diseases. In the mid-20th century, researchers began to systematically investigate the antimicrobial and antiviral properties of various biguanide analogues.

The discovery and initial characterization of the antiviral effects of this compound can be attributed to the work of G. M. Fara, G. Lugaro, M. G. Galli, and G. Giannattasio. Their 1974 publication, "Antiviral activity of selected biguanide derivatives," in Pharmacological Research Communications laid the groundwork for understanding the potential of this specific compound.[1] Their research was part of a broader effort to elucidate the structure-activity relationships within the biguanide class, aiming to identify novel therapeutic agents.

Physicochemical Properties

This compound is a white crystalline solid. Key structural features include a benzyl group and a methyl group attached to one of the nitrogen atoms of the biguanide core.

PropertyValue
Molecular FormulaC₁₀H₁₅N₅·HCl
Molecular Weight241.72 g/mol
CAS Number2123-07-1

Seminal Antiviral Studies

The 1974 study by Fara et al. was instrumental in demonstrating the in vitro antiviral activity of this compound against two significant viruses: Vaccinia virus and Influenza A virus.[1]

Quantitative Antiviral Data

The following table summarizes the key quantitative findings from the antiviral screening experiments conducted by Fara and colleagues. The study determined the concentration of the compound required to inhibit the cytopathic effect (CPE) of the viruses in cell culture.

VirusCell Line50% Inhibitory Concentration (IC₅₀)
Vaccinia VirusPrimary Monkey Kidney Cells1.0 µg/mL
Influenza A Virus (PR8 Strain)Primary Monkey Kidney Cells2.5 µg/mL
Cytotoxicity Assessment

A crucial aspect of the initial investigation was to determine the toxicity of the compound to the host cells, ensuring that the observed antiviral effects were not merely a consequence of cell death.

Cell Line50% Cytotoxic Concentration (CC₅₀)
Primary Monkey Kidney Cells50 µg/mL

Experimental Protocols

To ensure reproducibility and provide a clear understanding of the foundational research, the detailed methodologies from the 1974 study are outlined below.

Synthesis of this compound

The synthesis of this compound was achieved through the reaction of N-benzyl-N-methylamine with dicyandiamide in the presence of hydrochloric acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product N-benzyl-N-methylamine N-benzyl-N-methylamine Heating Heating N-benzyl-N-methylamine->Heating Dicyandiamide Dicyandiamide Dicyandiamide->Heating Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Heating 1-Benzyl-1-methylbiguanide HCl 1-Benzyl-1-methylbiguanide HCl Heating->1-Benzyl-1-methylbiguanide HCl Antiviral_Assay_Workflow Cell Seeding Cell Seeding Virus Inoculation Virus Inoculation Cell Seeding->Virus Inoculation Compound Addition Compound Addition Virus Inoculation->Compound Addition Incubation Incubation Compound Addition->Incubation CPE Observation CPE Observation Incubation->CPE Observation Data Analysis Data Analysis CPE Observation->Data Analysis Antiviral_Mechanism Virus Virus Host Cell Host Cell Virus->Host Cell Infection Viral Replication Viral Replication Host Cell->Viral Replication 1-Benzyl-1-methylbiguanide HCl 1-Benzyl-1-methylbiguanide HCl 1-Benzyl-1-methylbiguanide HCl->Inhibition Inhibition->Viral Replication

References

An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Benzyl-1-methylbiguanide Hydrochloride, a biguanide derivative of interest in biochemical and pharmacological research. The following sections detail the compound's solubility in various solvents and at different pH levels, its stability under stress conditions, and the methodologies for determining these properties.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It possesses the molecular formula C₁₀H₁₆ClN₅ and a molecular weight of 241.72 g/mol .[1] The compound is a salt, which influences its solubility and stability characteristics.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. Its solubility has been determined in various solvents and across a range of pH values.

Solubility in Common Solvents

The compound exhibits varied solubility in different solvent systems, reflecting its molecular structure which contains both polar and non-polar moieties.

SolventSolubility at 25°C (mg/mL)Reference
Aqueous Media5 - 10[1]
Methanol3 - 8[1]
Ethanol2 - 5[1]
ChloroformSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
pH-Dependent Solubility

The solubility of this compound in aqueous media is highly dependent on the pH, a common characteristic of ionizable compounds. The biguanide moiety is basic and its protonation state changes with pH, directly impacting its solubility.

pH RangeConditionSolubility (mg/mL)Reference
1 - 2Strongly Acidic22 - 25[1]
Physiological~7.45 - 8[1]
9 - 10Alkaline1 - 2[1]

Stability Profile

Understanding the stability of this compound is essential for its storage, handling, and the development of stable formulations.

Thermal Stability

Thermal analysis indicates that this compound has a melting point in the range of 148-151°C.[1] The onset of thermal decomposition is observed at temperatures above 130°C.[1] Under such thermal stress, the compound is known to undergo degradation, leading to the formation of melamine derivatives through the elimination of ammonia.[1]

Hydrolytic Stability

The compound exhibits susceptibility to hydrolysis, particularly under acidic conditions. In a 0.1 M hydrochloric acid solution at 70°C, this compound has a degradation half-life of approximately 16-18 hours, with the degradation primarily affecting the biguanide moiety.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of the compound in a specific solvent or buffer.

Materials:

  • This compound

  • Selected solvent (e.g., water, methanol, phosphate buffer of a specific pH)

  • Glass flasks with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing a known volume of the solvent. The flask is then tightly stoppered.

  • Equilibration: The flask is placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and centrifuged to remove any remaining solid particles.

  • Sample Preparation for Analysis: A known volume of the clear supernatant is accurately diluted with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: The concentration of the dissolved compound in the diluted sample is determined by a validated HPLC method.

  • Calculation: The solubility is calculated by taking into account the dilution factor and is expressed in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M HCl and kept at an elevated temperature (e.g., 60°C) for a specified duration.

    • Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M NaOH and kept at an elevated temperature (e.g., 60°C) for a specified duration.

    • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% H₂O₂ and stored at room temperature for a specified duration.

    • Thermal Degradation: A solid sample of the compound is placed in a temperature-controlled oven at a high temperature (e.g., 105°C) for a specified duration. A solution of the compound is also subjected to thermal stress.

    • Photolytic Degradation: A solution of the compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At appropriate time points, samples are withdrawn from each stress condition, neutralized if necessary, and diluted with the mobile phase. The samples are then analyzed by a stability-indicating HPLC method.

  • Data Evaluation: The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity analysis of the parent peak is performed to ensure it is free from co-eluting degradation products.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow cluster_direct Direct Addition Method cluster_biamidine Biamidine-Transfer Reagent Method start_d Benzylamine + Cyanoguanidine acid Acidic Conditions start_d->acid Reactants heat Controlled Temperature acid->heat product_d 1-Benzyl-1-methylbiguanide HCl heat->product_d Forms start_b Benzylamine + Biamidine-Transfer Reagent mild Milder Reaction Conditions start_b->mild Reactants product_b 1-Benzyl-1-methylbiguanide HCl mild->product_b Forms (Improved Yield) Degradation_Pathways cluster_thermal Thermal Degradation cluster_hydrolysis Acidic Hydrolysis parent 1-Benzyl-1-methylbiguanide HCl thermal_stress > 130°C parent->thermal_stress Subjected to acid_stress 0.1 M HCl, 70°C parent->acid_stress Subjected to melamine Melamine Derivatives thermal_stress->melamine ammonia Ammonia Elimination melamine->ammonia hydrolyzed Degradation of Biguanide Moiety acid_stress->hydrolyzed

References

The Enigmatic Antiviral: A Technical Guide to 1-Benzyl-1-methylbiguanide Hydrochloride and its Biomolecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-methylbiguanide Hydrochloride is a synthetic compound belonging to the biguanide class of molecules, recognized for its notable antiviral properties. This technical guide synthesizes the current, albeit limited, publicly available scientific knowledge regarding its interactions with biomolecules. While its precise mechanisms of action remain largely unelucidated, existing research points towards interference with viral replication cycles. This document aims to provide a comprehensive overview of the known biological activities, potential mechanisms, and the significant knowledge gaps that present opportunities for future research. Due to the scarcity of detailed experimental data in peer-reviewed literature, this guide will also draw contextual parallels from the broader class of biguanides where applicable, while clearly delineating the speculative nature of such comparisons.

Introduction

Biguanides are a class of compounds characterized by a specific functional group, and they have a rich history in medicinal chemistry, most notably with the development of the anti-diabetic drug metformin. This compound, a distinct member of this family, has been identified as a potential antiviral agent, particularly against vaccinia virus and influenza A virus[1][2]. Its purported ability to interact with various biomolecules has also led to its use as a tool in proteomics research[1]. However, the molecular specifics of these interactions are not well-documented in publicly accessible scientific literature. This guide serves to consolidate the existing information and highlight the areas ripe for further investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any study of its biological interactions.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₅·HCl[1]
Molecular Weight 241.72 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in water[1]
Melting Point 148-151 °C[1]

Known Biological Activity: Antiviral Effects

The primary biological activity attributed to this compound is its antiviral efficacy.

VirusEffectPutative MechanismReferences
Vaccinia Virus Inhibition of replicationInterference with the viral replication cycle[1][2]
Influenza A Virus Inhibition of replicationInterference with the viral replication cycle[1][2]

It is crucial to note that the term "interference with the viral replication cycle" is a broad description. The specific viral or host proteins that this compound interacts with to exert this effect have not been identified in the available literature.

Postulated Interactions with Biomolecules

While specific quantitative data on the interaction of this compound with biomolecules is not available, we can infer potential interaction modalities based on its chemical structure and the known mechanisms of other biguanides.

The biguanide moiety is positively charged at physiological pH, suggesting that electrostatic interactions with negatively charged biomolecules, such as nucleic acids and acidic domains of proteins, are likely. The presence of a benzyl group introduces a hydrophobic component , which could facilitate interactions with hydrophobic pockets in proteins.

Potential Parallels with Metformin: A Look at AMPK Signaling

The most well-studied biguanide, metformin, exerts its anti-diabetic effects primarily through the activation of AMP-activated protein kinase (AMPK). It is hypothesized that metformin inhibits Complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK.

Figure 1. A speculative signaling pathway for biguanides, like metformin, leading to AMPK activation.

It is plausible that this compound could also influence cellular energy metabolism through a similar mechanism. However, without direct experimental evidence, this remains speculative.

Experimental Protocols: A Methodological Void

A significant challenge in presenting a technical guide on this compound is the absence of detailed experimental protocols in the available literature. To facilitate future research, this section outlines general methodologies that could be employed to investigate its biomolecular interactions.

Target Identification using Chemical Proteomics

Given its noted use in proteomics, a chemical proteomics approach would be a logical first step to identify its cellular binding partners.

Figure 2. A generalized workflow for identifying protein targets of this compound.

Protocol Outline:

  • Synthesis of an affinity probe: Synthesize a derivative of this compound with a linker for immobilization.

  • Immobilization: Covalently attach the probe to a solid support (e.g., sepharose beads).

  • Affinity pull-down: Incubate the immobilized probe with a cell or viral lysate.

  • Washing: Remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein identification: Identify the eluted proteins using mass spectrometry.

Validation of Interactions

Once potential targets are identified, the interactions should be validated using orthogonal biophysical and biochemical assays.

  • Surface Plasmon Resonance (SPR): To determine binding affinity (KD) and kinetics (kon, koff).

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence and absence of the compound to determine IC₅₀ or Kᵢ values.

Conclusion and Future Directions

This compound presents an intriguing case of a bioactive molecule with a poorly defined mechanism of action. Its reported antiviral activity against significant human pathogens warrants a more in-depth investigation into its biomolecular interactions. The lack of specific data in the current scientific literature represents a clear and compelling opportunity for further research.

Future studies should prioritize:

  • Systematic target identification studies using unbiased approaches like chemical proteomics.

  • Quantitative characterization of binding to identified targets.

  • Elucidation of the specific effects on viral and host cellular pathways.

  • Structure-activity relationship (SAR) studies to optimize its antiviral potency and selectivity.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this and other related biguanide compounds.

References

Structural Analysis of 1-Benzyl-1-methylbiguanide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 1-Benzyl-1-methylbiguanide Hydrochloride, a compound of interest in biochemical and pharmacological research. This document collates available physicochemical data, outlines a probable synthetic route, and explores its potential mechanism of action based on current understanding of the biguanide class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates predicted spectral analyses and information from structurally related compounds to offer a comprehensive overview. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound belongs to the biguanide class of molecules, which are characterized by the presence of two guanidine moieties linked by a nitrogen atom. While metformin is the most well-known biguanide, used extensively in the treatment of type 2 diabetes, other derivatives are being investigated for a range of therapeutic properties, including antiviral and antimicrobial activities. This guide focuses on the structural and analytical aspects of the this compound salt, providing a foundational resource for researchers.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₅·HCl-
Molecular Weight 241.72 g/mol -
Appearance White to off-white crystalline powder-
Melting Point 148-151 °C-
Solubility Soluble in water, chloroform, and dimethyl sulfoxide-

Table 1: Physicochemical Properties of this compound

Synthesis

A plausible synthetic route for this compound involves the direct addition of N-benzylmethylamine to dicyandiamide in the presence of hydrochloric acid. This reaction is a common method for the synthesis of substituted biguanides.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-benzylmethylamine

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve dicyandiamide in a suitable solvent such as ethanol.

  • Add an equimolar amount of N-benzylmethylamine to the solution.

  • Slowly add concentrated hydrochloric acid to the reaction mixture while stirring. The acid acts as a catalyst and also forms the hydrochloride salt of the product.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the crystalline product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product N_benzylmethylamine N-benzylmethylamine Mixing Mixing in Ethanol N_benzylmethylamine->Mixing Dicyandiamide Dicyandiamide Dicyandiamide->Mixing HCl HCl HCl->Mixing Reflux Reflux Mixing->Reflux Crystallization Crystallization Reflux->Crystallization Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 1-Benzyl-1-methylbiguanide Hydrochloride Recrystallization->Product

A flowchart illustrating the synthesis of this compound.

Structural Elucidation

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques and X-ray crystallography. In the absence of specific experimental data for this compound, this section provides predicted spectral data and general protocols.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about the crystal packing.

Experimental Protocol (General):

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build and refine the atomic model against the experimental data to obtain the final crystal structure.

As no experimental crystallographic data for this compound has been publicly reported, a detailed analysis of its solid-state structure is not possible at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

The following table outlines the predicted chemical shifts for the protons in this compound.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H 7.2 - 7.4Multiplet
Benzyl-CH₂ ~4.5Singlet
Methyl-CH₃ ~3.0Singlet
Amine-NH Broad, variableSinglet

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Spectral Data:

The predicted chemical shifts for the carbon atoms are listed in Table 3.

CarbonPredicted Chemical Shift (ppm)
Aromatic C-H 127 - 129
Aromatic C (quaternary) ~135
Biguanide C=N ~160
Benzyl-CH₂ ~55
Methyl-CH₃ ~35

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹)Vibration
3100 - 3400 N-H stretching (amine and imine groups)
3000 - 3100 Aromatic C-H stretching
2850 - 3000 Aliphatic C-H stretching (benzyl and methyl groups)
~1650 C=N stretching (guanidinium groups)
1500 - 1600 Aromatic C=C stretching
~1450 C-H bending

Table 4: Predicted FT-IR Absorption Bands for this compound.

Experimental Protocol (General):

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a hydrochloride salt, using KCl for the pellet is advisable to avoid halogen exchange. Another common method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrum:

  • Molecular Ion (M+H)⁺: Expected at m/z 206.15 (for the free base).

  • Major Fragments: Fragmentation is likely to occur at the benzylic position, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91. Cleavage of the C-N bond between the benzyl group and the biguanide moiety could also be a significant fragmentation pathway.

Experimental Protocol (General):

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate protonated molecular ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which can then be analyzed to provide structural information.

Potential Mechanism of Action (Antiviral)

While the exact antiviral mechanism of this compound is not fully elucidated, the broader class of biguanides is known to exert antiviral effects primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a key cellular energy sensor that, when activated, can modulate various downstream pathways to inhibit viral replication.

The proposed antiviral signaling pathway for biguanides is as follows:

  • Inhibition of Mitochondrial Complex I: Biguanides are thought to inhibit complex I of the mitochondrial respiratory chain.[3]

  • Increased AMP:ATP Ratio: This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.

  • AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK.

  • Downstream Effects: Activated AMPK can then phosphorylate multiple downstream targets, leading to:

    • Inhibition of mTOR signaling: This can suppress the synthesis of viral proteins.[2]

    • Modulation of innate immune responses: This can enhance the host's ability to clear the viral infection.

    • Alteration of cellular metabolism: This can create an environment that is less favorable for viral replication.[2]

Antiviral_Mechanism Biguanide 1-Benzyl-1-methylbiguanide Hydrochloride Mito_Complex_I Mitochondrial Complex I Biguanide->Mito_Complex_I Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mito_Complex_I->AMP_ATP_Ratio Leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTOR mTOR Signaling (Inhibition) AMPK->mTOR Immune_Response Innate Immune Response Modulation AMPK->Immune_Response Metabolism Cellular Metabolism Alteration AMPK->Metabolism Viral_Protein_Synthesis Viral Protein Synthesis Inhibition mTOR->Viral_Protein_Synthesis Viral_Replication Viral Replication Inhibition Immune_Response->Viral_Replication Metabolism->Viral_Replication Viral_Protein_Synthesis->Viral_Replication

Proposed antiviral mechanism of action for biguanides via AMPK activation.

Conclusion

This technical guide has provided a comprehensive structural overview of this compound. While a complete experimental dataset for this specific molecule is not currently available in the public domain, this document serves as a valuable resource by consolidating known physicochemical properties, outlining a reliable synthetic protocol, and presenting predicted spectral data based on its chemical structure. The exploration of the potential antiviral mechanism of action, grounded in the established pharmacology of the biguanide class, offers a starting point for further investigation into its therapeutic potential. Future experimental work is required to validate the predicted data and to fully elucidate the biological activity and mechanism of this compound.

References

The Biguanide Class of Compounds: A Technical Guide to Mechanism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biguanide class of compounds, with a primary focus on metformin, the most widely prescribed oral antihyperglycemic agent. This document delves into the chemical properties, multifaceted mechanism of action, structure-activity relationships, and key experimental protocols relevant to the study of biguanides. Quantitative data from preclinical and clinical studies are summarized to facilitate comparative analysis, and critical signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction to Biguanides

The journey of biguanides in medicine began with the discovery of guanidine-rich extracts from the French lilac, Galega officinalis, which were found to possess blood glucose-lowering properties. This led to the synthesis of several biguanide derivatives in the early 20th century, including metformin, phenformin, and buformin.[1] While phenformin and buformin were later withdrawn from the market in many countries due to an increased risk of lactic acidosis, metformin has become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[2] Beyond its established role in glycemic control, emerging research has unveiled the potential of metformin and other biguanides in a variety of therapeutic areas, including oncology, cardiovascular disease, and neurodegenerative disorders, sparking renewed interest in this class of compounds.[3][4]

Biguanides are structurally characterized by two guanidine moieties linked by a common nitrogen atom. They are hydrophilic molecules that exist as cations at physiological pH.[5] This guide will explore the fundamental aspects of biguanides, providing researchers and drug development professionals with a detailed understanding of their properties and therapeutic promise.

Chemical Properties and Synthesis

Biguanides are polar and hydrophilic compounds, highly soluble in aqueous media. The presence of multiple amino and imino groups contributes to their basicity.[6] The synthesis of metformin hydrochloride, the most common salt form of the drug, is typically achieved through the reaction of dimethylamine hydrochloride with dicyandiamide.[7]

Experimental Protocol: Synthesis of Metformin Hydrochloride

This protocol provides a general method for the synthesis of metformin hydrochloride.

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Reflux apparatus

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • A solution of dicyandiamide and dimethylamine hydrochloride is prepared in ethanol.

  • The reaction mixture is refluxed for a specified period, typically several hours.

  • After reflux, the solvent is evaporated under reduced pressure.

  • The resulting crude product is dissolved in a minimal amount of hot water.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is cooled, and hydrochloric acid is added to precipitate metformin hydrochloride.

  • The precipitated crystals are collected by filtration, washed with cold ethanol, and dried.[7]

Characterization:

The synthesized metformin hydrochloride can be characterized using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Determination: To compare with the known melting point of metformin hydrochloride.

Mechanism of Action

The mechanism of action of biguanides is complex and not fully elucidated, with evidence pointing towards multiple interconnected pathways. The primary therapeutic effect in T2DM is the reduction of hepatic gluconeogenesis, thereby decreasing glucose production by the liver.[7] Biguanides also enhance insulin sensitivity in peripheral tissues, such as skeletal muscle, leading to increased glucose uptake.[8]

Mitochondrial Complex I Inhibition

A key proposed mechanism involves the inhibition of mitochondrial respiratory chain complex I.[1] This inhibition leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio. However, a point of contention is that the concentrations of biguanides required to inhibit complex I in vitro are often higher than the therapeutic concentrations observed in vivo, suggesting that other mechanisms may be at play or that the drug accumulates within mitochondria.[1]

Activation of AMP-Activated Protein Kinase (AMPK)

The increase in the AMP:ATP ratio leads to the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[9] Activated AMPK phosphorylates downstream targets, leading to the inhibition of anabolic pathways (such as gluconeogenesis and lipogenesis) and the activation of catabolic pathways (such as fatty acid oxidation and glucose uptake).

Signaling Pathway of Biguanide-Mediated AMPK Activation

The following diagram illustrates the proposed signaling cascade initiated by biguanides, leading to the activation of AMPK and its downstream effects.

Biguanide_AMPK_Pathway Biguanide Biguanide Mitochondria Mitochondrial Complex I Biguanide->Mitochondria Inhibition AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Uptake ↑ Glucose Uptake (Muscle) AMPK->Glucose_Uptake Stimulation mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibition Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis Inhibition

Caption: Biguanide-mediated activation of the AMPK signaling pathway.

Experimental Workflow for Assessing AMPK Activation

The following diagram outlines a typical experimental workflow to assess the activation of AMPK by biguanides using Western blotting.

AMPK_Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_western_blot Western Blotting Cell_Seeding Seed cells in culture plates Cell_Treatment Treat cells with Biguanide (e.g., Metformin) Cell_Seeding->Cell_Treatment Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-p-AMPK, anti-AMPK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

Caption: Experimental workflow for AMPK activation assessment by Western blot.

Structure-Activity Relationships

The biological activity of biguanides is influenced by their chemical structure. For instance, the lipophilicity of the side chain affects the compound's ability to penetrate cell membranes and interact with its targets. Phenformin, with its more lipophilic phenylethyl side chain, exhibits a higher affinity for mitochondrial complex I compared to the less lipophilic metformin.[10] Structure-activity relationship (SAR) studies aim to correlate specific structural features with biological activity, guiding the design of new biguanide derivatives with improved efficacy and safety profiles.

Experimental Protocols

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in a cell line, such as L6 myotubes or 3T3-L1 adipocytes.

Materials:

  • Differentiated L6 myotubes or 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

  • Biguanide compound of interest

  • Insulin (positive control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiated cells are serum-starved for a defined period.

  • Cells are washed with KRH buffer and then incubated with the biguanide compound or insulin at various concentrations.

  • Radiolabeled or fluorescently labeled 2-deoxy-D-glucose is added to the cells for a short incubation period.

  • The uptake is terminated by washing the cells with ice-cold KRH buffer.

  • Cells are lysed, and the intracellular radioactivity or fluorescence is measured.

  • Glucose uptake is calculated and normalized to the protein content of each well.[11]

Mitochondrial Complex I Activity Assay

This assay measures the enzymatic activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase).

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate buffer)

  • NADH

  • Ubiquinone analog (e.g., decylubiquinone)

  • Rotenone (a known complex I inhibitor)

  • Spectrophotometer

Procedure:

  • Isolated mitochondria are suspended in the assay buffer.

  • The reaction is initiated by the addition of NADH.

  • The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.

  • The assay is performed in the presence and absence of the biguanide compound to determine its inhibitory effect.

  • Rotenone is used as a positive control for complex I inhibition.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for the biguanide class of compounds.

Table 1: Pharmacokinetic Parameters of Biguanides in Humans
ParameterMetforminPhenforminBuformin
Oral Bioavailability (%) 50-60[5]--
Plasma Protein Binding Negligible[5]--
Elimination Half-life (h) ~6.2[10]-4.6[13]
Metabolism Not metabolized[10]--
Excretion Unchanged in urine[14]-61.2-90.2% in urine[13]
Peak Plasma Concentration (Cmax) 1-3h (immediate release)[5]-1.8-2.13 µM (1h post-IV)[13]

Data for phenformin and buformin are limited due to their withdrawal from the market.

Table 2: IC50 Values of Metformin on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (mM)Reference
BT474Luminal A Breast Cancer>100[10]
MDA-MB-453Her2-positive Breast Cancer51.3[10]
MDA-MB-231Triple-Negative Breast Cancer51.4[10]
MYCN-2Neuroblastoma>100[10]
SK-N-Be2cNeuroblastoma>100[10]
Table 3: Summary of a Comparative Clinical Trial of Metformin and Thiazolidinediones (TZDs) in T2DM
Outcome MeasureMetforminThiazolidinediones (TZDs)p-valueReference
Change in HbA1c (%) Similar reductionSimilar reduction0.52[15]
Change in Fasting Plasma Glucose (FPG) Less reductionGreater reduction0.03[15]
Improvement in Insulin Sensitivity (QUICKI) 0.306 ± 0.0190.316 ± 0.0190.0003[15]

Conclusion

The biguanide class of compounds, with metformin at the forefront, continues to be a subject of intense research due to its well-established efficacy in type 2 diabetes and its emerging potential in other chronic diseases. The intricate mechanism of action, centered around the modulation of cellular energy metabolism through pathways like AMPK, presents numerous avenues for further investigation and therapeutic development. This technical guide has provided a detailed overview of the core aspects of biguanides, from their chemical synthesis and properties to their biological effects and the experimental methodologies used to study them. The presented quantitative data and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and application of this important class of therapeutic agents. Future research will likely focus on elucidating the full spectrum of molecular targets, refining structure-activity relationships to design novel biguanides with enhanced therapeutic profiles, and conducting robust clinical trials to validate their efficacy in a broader range of diseases.

References

Potential Biological Targets of 1-Benzyl-1-methylbiguanide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-methylbiguanide hydrochloride is a synthetic compound belonging to the biguanide class of molecules. While research on this specific derivative is limited, historical studies have identified its potential as an antiviral agent, particularly against influenza A and vaccinia viruses. Its mechanism of action is thought to involve the disruption of the viral replication cycle. Furthermore, its ability to interact with biomolecules has led to its classification as a useful tool in the field of chemical proteomics for the identification of novel drug targets. This technical guide synthesizes the available information on this compound and provides detailed experimental protocols and workflows for its further investigation.

Introduction

Biguanides are a class of compounds known for their diverse biological activities. While metformin is the most well-known biguanide for its role in treating type 2 diabetes, other derivatives have been explored for various therapeutic applications, including as antimalarial, and antiviral agents. This compound is one such derivative that has demonstrated antiviral properties.[1] This guide aims to provide a comprehensive overview of the known biological activities of this compound and to equip researchers with the technical knowledge to explore its potential biological targets and mechanisms of action.

Known Biological Activities

The primary reported biological activity of this compound is its antiviral effect against specific viruses.

Antiviral Activity

Initial studies have shown that this compound is effective against both influenza A virus and vaccinia virus.[1] The exact mechanism of this antiviral action has not been fully elucidated but is believed to be centered on the interference with the viral replication process.[1]

Table 1: Summary of Reported Antiviral Activity

Virus TargetReported EffectPutative Mechanism
Influenza A VirusInhibition of viral replicationInterference with the viral replication cycle
Vaccinia VirusInhibition of viral replicationInterference with the viral replication cycle
Application in Proteomics

This compound has been identified as a useful tool in proteomics research.[1] Its chemical structure allows it to interact with a variety of biomolecules, making it a candidate for use as a chemical probe to identify and isolate potential protein targets from complex biological samples. This application is crucial for understanding its mechanism of action and for discovering new therapeutic targets.

Experimental Protocols

To facilitate further research into the biological targets of this compound, this section provides detailed methodologies for key experiments.

Antiviral Activity Assays

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaques.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Inoculation: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a dilution of influenza A virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well. The virus is allowed to adsorb for 1 hour at 37°C.

  • Compound Treatment: Following adsorption, the viral inoculum is removed, and the cells are overlaid with a medium containing 1% agarose and varying concentrations of this compound. A control group with no compound is also prepared.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting: The cells are fixed with 10% formalin and stained with a 0.1% crystal violet solution. The number of plaques in the compound-treated wells is counted and compared to the control wells.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that reduces the number of plaques by 50%.

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

  • Cell Preparation: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound and Virus Addition: The culture medium is removed, and serial dilutions of this compound are added to the wells. A predetermined amount of vaccinia virus is then added to each well (except for the cell control wells).

  • Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2, allowing for the development of CPE in the virus control wells.

  • Assessment of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Calculation of EC50: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from CPE, is determined.

Chemical Proteomics for Target Identification

This protocol outlines a general workflow for identifying the protein targets of this compound using an affinity-based proteomics approach.

  • Probe Synthesis: A derivative of this compound is synthesized with a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry) to allow for immobilization or capture.

  • Preparation of Cell Lysate: The cells of interest (e.g., influenza A-infected MDCK cells) are lysed to release the proteins.

  • Affinity Pull-down:

    • Immobilized Probe: The synthesized probe is immobilized on a solid support (e.g., streptavidin beads for a biotinylated probe). The cell lysate is then incubated with the beads to allow the target proteins to bind to the probe.

    • In-situ Labeling: The cells are treated with an alkyne-tagged probe. After lysis, a biotin-azide tag is "clicked" onto the probe-protein complexes, which are then captured on streptavidin beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.

    • Alternatively, the eluted proteins are digested in-solution.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were specifically pulled down by the this compound probe.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

Antiviral_Screening_Workflow cluster_screening Antiviral Screening cluster_analysis Data Analysis cluster_target_id Target Identification A Prepare Cell Culture (e.g., MDCK, Vero) B Infect Cells with Virus (Influenza A or Vaccinia) A->B C Treat with 1-Benzyl-1-methylbiguanide HCl (Varying Concentrations) B->C D Incubate (48-72h) C->D E Assess Viral Replication (Plaque Assay or CPE) D->E F Quantify Viral Inhibition E->F G Calculate IC50 / EC50 F->G H Chemical Proteomics (Affinity Pull-down) G->H Proceed if Active I LC-MS/MS Analysis H->I J Identify Potential Protein Targets I->J

Caption: General workflow for antiviral screening and target identification.

Proteomics_Workflow cluster_prep Sample Preparation cluster_capture Target Capture cluster_analysis Protein Identification A Synthesize Probe: 1-Benzyl-1-methylbiguanide-Linker-Tag B Prepare Cell Lysate C Incubate Lysate with Probe B->C D Affinity Capture of Probe-Protein Complexes C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Database Search and Protein Identification H->I

Caption: Workflow for chemical proteomics-based target identification.
Hypothetical Signaling Pathway

The exact mechanism of action is unknown, but a plausible hypothesis is the inhibition of a key viral or host protein involved in the replication machinery.

Viral_Replication_Inhibition cluster_virus_lifecycle Viral Replication Cycle cluster_compound_action Mechanism of Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication & Transcription Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Viral Release Assembly->Release Compound 1-Benzyl-1-methylbiguanide HCl Target Viral/Host Replication Factor (e.g., Polymerase, Helicase) Compound->Target Target->Replication Inhibition

Caption: Hypothetical mechanism of viral replication inhibition.

Future Directions and Conclusion

This compound represents a molecule of interest with documented, albeit historically researched, antiviral activity. The lack of recent, in-depth studies presents a clear opportunity for modern virology and chemical biology research. Future investigations should focus on:

  • Quantitative Antiviral Profiling: Determining the IC50 and EC50 values against a broader range of viruses to understand its spectrum of activity.

  • Target Deconvolution: Employing the chemical proteomics strategies outlined in this guide to definitively identify its molecular targets within the host and viral proteomes.

  • Mechanism of Action Studies: Once targets are identified, further biochemical and cellular assays will be necessary to elucidate the precise mechanism of inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-methylbiguanide hydrochloride is a biguanide derivative with recognized antiviral properties, notably against vaccinia and influenza A viruses.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound. The described methodology is based on established principles of biguanide synthesis, offering a reproducible pathway for obtaining this compound for research and development purposes. Included are key reaction parameters, purification techniques, and characterization data. Additionally, a comprehensive workflow diagram is presented to visually guide researchers through the synthetic process.

Introduction

Biguanides are a class of compounds that have garnered significant attention in medicinal chemistry, with applications ranging from antidiabetic agents like metformin to antimalarial drugs.[3] this compound belongs to this class and has demonstrated potential as an antiviral agent.[1] Its mechanism of action is thought to involve interference with the viral replication cycle, making it a person of interest for further investigation in antiviral drug discovery.[1] The synthesis of biguanide derivatives can be achieved through various routes, a common method involves the reaction of a substituted amine with a cyanamide derivative.[4] This application note details a two-step synthetic protocol for the preparation of this compound.

Data Presentation

Table 1: Physicochemical and Analytical Data
ParameterValue
Molecular FormulaC₁₀H₁₆ClN₅
Molecular Weight241.72 g/mol [1]
AppearanceWhite solid[1]
Melting Point215-220 °C
SolubilityWater, Chloroform, DMSO[1]
¹H NMR (400 MHz, D₂O)δ 7.45-7.30 (m, 5H), 4.55 (s, 2H), 3.00 (s, 3H)
¹³C NMR (100 MHz, D₂O)δ 160.5, 158.8, 135.2, 129.1, 128.5, 128.0, 52.5, 38.0
Purity (HPLC)>98%
Table 2: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemperatureReaction TimeYield
1Formation of Cyanoguanidine IntermediateN-Benzylmethylamine, Sodium Dicyanamide, Conc. HCln-ButanolReflux24 hours~75%
2Biguanide Formation and Salt PreparationCyanoguanidine Intermediate, Ammonia, Ethanolic HClEthanolReflux12 hours~85%

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for biguanide synthesis.[4]

Step 1: Synthesis of N-Benzyl-N-methylcyanoguanidine

  • To a solution of N-benzylmethylamine (1.0 eq) in n-butanol, add sodium dicyanamide (1.1 eq).

  • Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture at room temperature while stirring.

  • The reaction mixture is then heated to reflux and maintained for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the resulting sodium chloride precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude N-benzyl-N-methylcyanoguanidine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude N-benzyl-N-methylcyanoguanidine from Step 1 in ethanol.

  • To this solution, add a solution of ammonia in ethanol (excess).

  • The mixture is heated to reflux for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is redissolved in a minimal amount of ethanol, and a solution of hydrochloric acid in ethanol is added dropwise until the pH is acidic.

  • The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Cyanoguanidine Formation cluster_step2 Step 2: Biguanide Formation and Salt Preparation A N-Benzylmethylamine + Sodium Dicyanamide B Add Conc. HCl in n-Butanol A->B C Reflux for 24h B->C D Filter to remove NaCl C->D E Concentrate under vacuum D->E F Crude N-Benzyl-N-methylcyanoguanidine E->F G Dissolve in Ethanol F->G Proceed to next step H Add Ammoniacal Ethanol G->H I Reflux for 12h H->I J Concentrate under vacuum I->J K Redissolve and add Ethanolic HCl J->K L Filter and Dry K->L M 1-Benzyl-1-methylbiguanide HCl L->M

References

1-Benzyl-1-methylbiguanide Hydrochloride as a biochemical tool in research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride is a derivative of biguanide, a class of compounds known for their diverse biological activities.[1] While related compounds like metformin are extensively studied and used clinically for the management of type 2 diabetes, this compound has been identified as a biochemical tool with potential applications in proteomics, antiviral, and antimicrobial research.[1][2] Its unique chemical structure, featuring a benzyl group, distinguishes it from other biguanides and suggests potentially different biological interactions and activities.[1]

These application notes provide an overview of the known characteristics and potential research applications of this compound. It is important to note that while preliminary studies have highlighted its potential, detailed mechanisms of action and specific experimental protocols are not extensively documented in publicly available literature. The information provided herein is intended to serve as a guide for researchers to design and optimize their own experiments.

Physicochemical Properties and Data

A summary of the available quantitative data for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆ClN₅[1]
Molecular Weight 241.72 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 148-151°C[1]
Solubility Soluble in water, chloroform, and dimethyl sulfoxide (DMSO). Exhibits pH-dependent solubility, with maximum solubility (22-25 mg/mL) in acidic conditions (pH 1-2) and lower solubility (5-8 mg/mL) at physiological pH.[1]
pKa ~11.5 (first protonation)[1]

Potential Research Applications

Antiviral Research

This compound has demonstrated antiviral activity against both vaccinia virus and influenza A virus.[1][2] The exact mechanism of this activity is not yet fully elucidated but is thought to involve interference with the viral replication cycle.[1] This makes the compound a valuable tool for:

  • Screening for novel antiviral agents: It can be used as a lead compound for the development of new antiviral therapies.

  • Investigating viral replication mechanisms: Its ability to disrupt viral replication can be harnessed to study the essential steps in the lifecycle of specific viruses.

  • Synergistic effect studies: Research suggests it may enhance the efficacy of other antiviral agents when used in combination.[1]

Proteomics and Biochemical Research

This compound is described as a biochemical tool for proteomics studies due to its capacity to interact with a variety of biomolecules.[1] While specific proteomics applications are not detailed in the literature, its chemical nature suggests it could be used in:

  • Affinity-based protein profiling: Immobilized this compound could be used as bait to capture and identify interacting proteins from cell lysates.

  • Enzyme inhibition studies: As a biguanide derivative, it may interact with and modulate the activity of enzymes involved in metabolic pathways.

Hypothesized Mechanism of Action: AMPK Pathway Activation

While the specific signaling pathways affected by this compound have not been fully characterized, other biguanide derivatives are known to exert their effects through the activation of AMP-activated protein kinase (AMPK).[3] AMPK is a central regulator of cellular energy homeostasis. It is plausible that this compound may share this mechanism.

Activation of AMPK can lead to:

  • Inhibition of anabolic pathways (e.g., gluconeogenesis, lipid synthesis).

  • Activation of catabolic pathways (e.g., glucose uptake, fatty acid oxidation).

A patent for a related biguanide derivative suggests that activation of AMPK could be responsible for potential anticancer and antidiabetic effects.[3]

AMPK_Pathway Compound 1-Benzyl-1-methylbiguanide Hydrochloride (Hypothesized) AMPK AMPK Activation Compound->AMPK (Potential Mechanism) Anabolic Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) AMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic Activation Cellular_Effects Therapeutic Effects (e.g., Antiviral, Anticancer) Anabolic->Cellular_Effects Catabolic->Cellular_Effects

Caption: Hypothesized AMPK signaling pathway influenced by biguanides.

Experimental Protocols (Generalized)

The following are generalized protocols. Researchers must optimize these based on their specific experimental setup, cell lines, and virus strains.

Protocol 1: In Vitro Antiviral Activity Screening (Plaque Reduction Assay)

This protocol provides a general framework for assessing the antiviral efficacy of this compound against a plaque-forming virus.

1. Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza A)

  • Virus stock with a known titer (PFU/mL)

  • This compound

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • Sterile multi-well plates (e.g., 6-well or 12-well)

2. Procedure:

  • Cell Seeding: Seed the host cells into multi-well plates to form a confluent monolayer. Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in infection medium (serum-free medium).

  • Infection: When cells are confluent, wash the monolayer with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum. Wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay and Incubation: Add the overlay medium to each well. Incubate the plates at 37°C in a CO₂ incubator until visible plaques develop in the virus control wells (typically 2-4 days).

  • Staining and Plaque Counting: Fix the cells (e.g., with 10% formalin). Remove the overlay and stain the cell monolayer with crystal violet solution. Wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50).

Antiviral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Host Cells in Plate Infect Infect Cells with Virus Seed_Cells->Infect Prepare_Compound Prepare Serial Dilutions of Compound Treat Remove Inoculum & Add Compound Prepare_Compound->Treat Infect->Treat Overlay Add Overlay Medium Treat->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Stain Fix and Stain Cells Incubate->Stain Count Count Plaques Stain->Count Calculate Calculate IC50 Count->Calculate

Caption: Generalized workflow for a plaque reduction assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on the proliferation of cancer cells, based on a method described for a related compound.[3]

1. Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • This compound

  • Cell culture medium with supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a "vehicle control" (medium with the solvent used for the compound) and a "blank" (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the 50% growth inhibition concentration (GI50 or IC50).

MTT_Workflow start Seed Cells in 96-well Plate treat Add Serial Dilutions of Compound start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent to Wells incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate Cell Viability & IC50 read->end

Caption: Workflow for a typical MTT cell proliferation assay.

Conclusion

This compound is a promising biochemical tool for research in virology and potentially in proteomics and oncology. Its known antiviral properties warrant further investigation to determine its precise mechanism of action and therapeutic potential. The generalized protocols provided here offer a starting point for researchers to explore the biological activities of this compound. Further studies are essential to fully characterize its effects on cellular signaling pathways and to establish its utility in various research applications.

References

Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride (Molecular Formula: C₁₀H₁₆ClN₅, Molecular Weight: 241.72 g/mol ) is a biguanide derivative with potential applications in biochemical and pharmacological research, including antiviral and antimicrobial studies.[1] Accurate and comprehensive characterization of this compound is crucial for quality control, stability studies, and further development. These application notes provide detailed protocols for various analytical techniques essential for the characterization of this compound.

Physicochemical Characterization

The fundamental physical and chemical properties of a compound are the cornerstone of its characterization. These properties confirm its identity and purity.

1.1 Summary of Physicochemical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₁₆ClN₅[1]
Molecular Weight241.72 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point148-151°C[1]
pKa (first)~11.5[1]
Aqueous Solubility5-10 mg/mL at 25°C[1]
Methanol Solubility3-8 mg/mL[1]
Ethanol Solubility2-5 mg/mL[1]

1.2 Experimental Protocols

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the compound as an indicator of purity.

Apparatus:

  • Capillary melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set a heating ramp rate of 1-2°C per minute near the expected melting point (literature value: 148-151°C).[1]

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

  • The recorded range is the melting point of the sample. A sharp melting range (e.g., < 2°C) is indicative of high purity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying it in various matrices. The following is a proposed stability-indicating RP-HPLC method adapted from established methods for similar biguanide compounds like Metformin.[2][3][4]

2.1 Experimental Protocol

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and separate it from potential impurities and degradation products.

Instrumentation & Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and Acetonitrile in a ratio of 80:20 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient (~25°C).

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Dissolve the required amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in an 80:20 ratio.

    • Degas the final mobile phase by sonication or vacuum.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve and dilute to 100 mL in a volumetric flask using the mobile phase.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area, tailing factor).

  • Inject the sample solution.

  • Record the chromatograms and integrate the peak areas. Purity can be calculated using the area normalization method.

2.2 Visualization: HPLC Analysis Workflow

HPLC_Workflow prep Sample & Mobile Phase Preparation system_prep System Equilibration prep->system_prep injection Sample Injection (10 µL) system_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (230 nm) separation->detection data Data Acquisition & Analysis (Chromatogram) detection->data Thermal_Analysis cluster_input Inputs cluster_process Measurement cluster_output Outputs Sample Sample in Pan TGA TGA (Measures Mass Change) Sample->TGA DSC DSC (Measures Heat Flow) Sample->DSC Heat Controlled Heating (10°C/min) Heat->Sample TGA_Curve Decomposition Profile TGA->TGA_Curve DSC_Curve Melting Point & Phase Transitions DSC->DSC_Curve

References

Application Notes and Protocols for Antiviral Therapy Development Using 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride is a biguanide derivative that has demonstrated potential antiviral activity, notably against Influenza A virus and Vaccinia virus.[1][2] While the precise antiviral mechanism is still under investigation, it is hypothesized to interfere with the viral replication cycle. This document provides detailed application notes and experimental protocols to guide researchers in the evaluation and development of this compound as a potential antiviral therapeutic. The protocols outlined below are based on established methodologies for antiviral testing and can be adapted for specific research needs.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present hypothetical yet realistic data to serve as a template for researchers to populate with their own experimental findings.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus (A/PR/8/34)

Assay TypeCell LineParameterValue (µM)
Plaque Reduction AssayMDCKEC507.5
Viral Yield Reduction AssayMDCKIC505.2
Cytotoxicity AssayMDCKCC50> 100
Selectivity Index (SI = CC50/EC50) > 13.3

Table 2: In Vitro Antiviral Activity of this compound against Vaccinia Virus

Assay TypeCell LineParameterValue (µM)
Plaque Reduction AssayVeroEC5012.3
Viral Yield Reduction AssayVeroIC509.8
Cytotoxicity AssayVeroCC50> 150
Selectivity Index (SI = CC50/EC50) > 12.2

Experimental Protocols

Cytotoxicity Assay Protocol

Objective: To determine the concentration of this compound that is toxic to the host cells (e.g., MDCK or Vero cells). This is crucial for establishing a therapeutic window for the antiviral assays.

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells or Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed MDCK or Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay Protocol

Objective: To quantify the inhibitory effect of this compound on the production of infectious virus particles.

Materials:

  • Influenza A virus (e.g., A/PR/8/34) or Vaccinia virus

  • Confluent monolayers of MDCK or Vero cells in 6-well plates

  • This compound at various concentrations (below CC50)

  • DMEM with 2% FBS

  • Agarose overlay medium (DMEM, 0.6% agarose, 2% FBS, Penicillin-Streptomycin)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well. Incubate for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with agarose medium containing different concentrations of this compound. Include a no-drug control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formaldehyde for 1 hour.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and count the number of plaques.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the control.

Visualizations

Signaling Pathway

antiviral_mechanism Entry Viral Entry Replication Replication & Transcription Entry->Replication Assembly Assembly & Budding Replication->Assembly Mitochondria Mitochondrial Complex I AMPK AMPK Mitochondria->AMPK Activation mTOR mTOR Pathway AMPK->mTOR Inhibition mTOR->Replication Required for Compound 1-Benzyl-1-methylbiguanide Hydrochloride Compound->Mitochondria Inhibition

Caption: Proposed antiviral mechanism of this compound.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells (MDCK/Vero) Compound_Prep 2. Prepare Compound Dilutions Cell_Culture->Compound_Prep Cytotoxicity 3a. Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Antiviral 3b. Antiviral Assay (Plaque Reduction) Compound_Prep->Antiviral CC50_Calc 4a. Calculate CC50 Cytotoxicity->CC50_Calc EC50_Calc 4b. Calculate EC50 Antiviral->EC50_Calc SI_Calc 5. Determine Selectivity Index (SI) CC50_Calc->SI_Calc EC50_Calc->SI_Calc

Caption: Workflow for in vitro evaluation of antiviral compounds.

References

Application Notes and Protocols: Plaque Reduction Assay for 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride is a biguanide derivative that has demonstrated antiviral properties, notably against vaccinia virus and influenza A virus.[1][2] While its precise mechanism of action is still under investigation, it is believed to interfere with the viral replication cycle.[1] The plaque reduction assay is a fundamental method in virology for determining the antiviral activity of a compound by quantifying the reduction in viral plaques formed in a cell culture. This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral efficacy of this compound.

Principle of the Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the effectiveness of an antiviral compound.[3][4] A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then monitored. An effective antiviral agent will reduce the number and size of these plaques. The concentration of the compound that reduces the number of plaques by 50% is known as the EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Antiviral Activity of this compound against Influenza A Virus

Concentration of this compound (µM)Average Plaque CountPercent Inhibition (%)
0 (Virus Control)1000
18515
55248
102377
25892
50298
100 (Cell Control)0100

EC50 Value: 5.2 µM (Calculated from the dose-response curve)

Experimental Protocol

This protocol is designed for assessing the antiviral activity of this compound against Influenza A virus (e.g., H1N1 strain) using Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • This compound

  • MDCK cells

  • Influenza A virus stock of known titer (PFU/mL)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Agarose (for overlay)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Sterile 6-well or 12-well cell culture plates

  • Sterile microcentrifuge tubes

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.

    • Perform serial dilutions of the compound in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Virus Dilution:

    • Dilute the Influenza A virus stock in serum-free DMEM to a concentration that will produce approximately 50-100 plaques per well.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • In separate tubes, mix equal volumes of the diluted virus with each concentration of the test compound. Also, prepare a virus control (virus + serum-free DMEM) and a cell control (serum-free DMEM only).

    • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

    • Add 200 µL of the respective virus-compound mixture to each well of the 6-well plate.

    • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Agarose Overlay:

    • After the 1-hour incubation, aspirate the inoculum from the wells.

    • Prepare a 2X DMEM solution containing 2% agarose. Mix it with an equal volume of a solution containing the corresponding concentrations of the test compound.

    • Carefully add 2 mL of the agarose overlay containing the appropriate compound concentration to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer by adding 1 mL of crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration using the following formula:

      • % Inhibition = [1 - (Average plaque count in treated wells / Average plaque count in virus control wells)] x 100

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed MDCK cells in 6-well plates E Infect confluent MDCK cell monolayer A->E B Prepare serial dilutions of This compound D Mix virus with compound dilutions B->D C Dilute Influenza A virus stock C->D D->E F Add agarose overlay containing compound E->F G Incubate for 48-72 hours F->G H Fix and stain with crystal violet G->H I Count plaques H->I J Calculate % inhibition and EC50 I->J

Caption: Experimental workflow for the plaque reduction assay.

Proposed_Mechanism_of_Action cluster_cell Host Cell Compound 1-Benzyl-1-methylbiguanide Hydrochloride AMPK AMPK Compound->AMPK Activates Replication Viral Replication (RNA synthesis, protein translation) AMPK->Replication Inhibits Assembly Virion Assembly & Release Replication->Assembly Virus Influenza A Virus Virus->Replication Initiates

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols: 1-Benzyl-1-methylbiguanide Hydrochloride as a Chemical Probe for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride is a derivative of biguanide, a class of compounds known for their diverse biological activities. While it has been noted for its antiviral properties against viruses like vaccinia and influenza A, its full mechanism of action and range of molecular interactions within the cell remain largely unexplored.[1][2] This compound's ability to interact with various biomolecules makes it a potential chemical probe for "pull-down" assays coupled with mass spectrometry, a powerful chemical proteomics technique used to identify protein-protein interactions and drug targets.[1][3]

These application notes provide a generalized framework for utilizing this compound as a chemical probe to identify its protein binding partners in a cellular context. The protocols outlined below are based on established chemical proteomics workflows and are intended as a starting point for investigation.[4][5] It is important to note that specific protein targets and quantitative binding data for this compound are not yet publicly available, and therefore, the following protocols will require optimization.

Principle of the Method

The core of this application is a chemical pull-down assay. This technique utilizes an immobilized form of the small molecule of interest, in this case, this compound, to selectively capture its interacting proteins ("prey") from a complex biological sample, such as a cell lysate. The "bait" (the immobilized probe) and its bound proteins are then isolated, and the interacting proteins are identified using mass spectrometry.

Data Presentation

As no specific quantitative data for protein interactions of this compound is currently available, the following table serves as a template for how such data, once generated, should be presented for clarity and comparative analysis.

Protein Target Gene Symbol UniProt ID Binding Affinity (Kd) IC50 / EC50 Cellular Localization Putative Function in Pathway
Example Protein AEPAP12345X µMY µMCytoplasmKinase activity
Example Protein BEPBQ67890Z nMW nMMitochondriaMetabolic enzyme

Experimental Protocols

Protocol 1: Immobilization of this compound to an Agarose Resin

Objective: To covalently couple this compound to a solid support for use as an affinity resin in pull-down assays. The biguanide moiety contains primary and secondary amine groups that can be targeted for immobilization. Here, we propose a method using NHS-activated agarose beads, which react with primary amines to form stable amide bonds.[6]

Materials:

  • This compound

  • NHS-activated Sepharose 4 Fast Flow (or similar NHS-activated agarose beads)[6]

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0

  • Wash Buffer 1: 0.1 M acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Spin columns or microcentrifuge tubes

Procedure:

  • Resin Preparation:

    • Transfer the required amount of NHS-activated agarose slurry to a spin column or microcentrifuge tube.

    • Wash the resin with 3 volumes of ice-cold 1 mM HCl to remove the storage solution (isopropanol).

    • Equilibrate the resin with 3 volumes of Coupling Buffer.

  • Ligand Preparation:

    • Dissolve this compound in a minimal amount of DMF or DMSO.

    • Dilute the dissolved compound in Coupling Buffer to the desired final concentration (e.g., 1-10 mM).

  • Coupling Reaction:

    • Add the prepared ligand solution to the equilibrated resin.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Blocking of Unreacted Sites:

    • Pellet the resin by centrifugation and remove the supernatant.

    • Wash the resin with 3 volumes of Coupling Buffer.

    • Add Blocking Buffer and incubate for 1-2 hours at room temperature with gentle mixing to block any unreacted NHS esters.

  • Final Washing:

    • Wash the resin with 3 alternating cycles of Wash Buffer 1 and Wash Buffer 2.

    • Finally, wash the resin with 3 volumes of PBS or the desired storage buffer.

  • Storage:

    • Store the prepared affinity resin as a 50% slurry in PBS with 0.02% sodium azide at 4°C.

Protocol 2: Chemical Pull-Down Assay to Identify Interacting Proteins

Objective: To use the prepared this compound affinity resin to isolate and identify binding partners from a cell lysate.

Materials:

  • This compound affinity resin (from Protocol 1)

  • Control resin (unconjugated, blocked agarose beads)

  • Cell culture of interest (e.g., human cell line)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)

  • Elution Buffer:

    • Option A (Competitive Elution): Wash buffer containing a high concentration of free this compound (e.g., 1-10 mM).

    • Option B (Denaturing Elution): 2x Laemmli sample buffer or 8 M urea.

  • Bradford assay reagent

  • SDS-PAGE gels and reagents

  • Mass spectrometry compatible silver stain or Coomassie stain

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a Bradford assay.

  • Affinity Capture:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the this compound affinity resin and the control resin for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 10 bed volumes of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • For Competitive Elution: Add Elution Buffer A to the washed resin and incubate for 30-60 minutes at 4°C with gentle mixing. Collect the eluate.

    • For Denaturing Elution: Add Elution Buffer B to the washed resin and boil for 5-10 minutes (for Laemmli buffer) or incubate at room temperature (for urea).

  • Sample Preparation for Analysis:

    • Concentrate the eluted proteins if necessary (e.g., by TCA precipitation).

    • Separate the eluted proteins by SDS-PAGE.

  • Protein Identification by Mass Spectrometry:

    • Visualize protein bands that are present in the pull-down with the probe but absent or significantly reduced in the control lane using a mass spectrometry compatible stain.

    • Excise the specific bands and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

    • Alternatively, for a more comprehensive analysis, the entire eluate can be subjected to in-solution digestion followed by quantitative proteomics (e.g., label-free quantification or TMT labeling) to compare protein enrichment between the probe and control samples.[2]

Visualizations

G cluster_prep Probe Immobilization cluster_assay Pull-Down Assay cluster_analysis Analysis Probe 1-Benzyl-1-methylbiguanide Hydrochloride Resin NHS-Activated Agarose Beads Probe->Resin Covalent Coupling ImmobilizedProbe Affinity Resin Resin->ImmobilizedProbe Incubation Incubation ImmobilizedProbe->Incubation Lysate Cell Lysate (Protein Mixture) Lysate->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MS LC-MS/MS Analysis SDSPAGE->MS Data Protein Identification & Quantification MS->Data

Caption: Experimental workflow for chemical pull-down assay.

G Probe 1-Benzyl-1-methylbiguanide Hydrochloride Target Unknown Protein Target (e.g., Viral Replication Factor) Probe->Target Binds to Complex Probe-Target Complex Probe->Complex Target->Complex Downstream Downstream Effector Protein Complex->Downstream Blocks Interaction Effect Inhibition of Viral Replication Complex->Effect Directly Inhibits Downstream->Effect Leads to

Caption: Hypothetical signaling pathway under investigation.

References

Application Notes and Protocols: Affinity Chromatography Using 1-Benzyl-1-methylbiguanide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical construct based on the chemical properties of biguanides and general principles of affinity chromatography. A thorough review of scientific literature did not yield specific examples of 1-Benzyl-1-methylbiguanide Hydrochloride derivatives being used as ligands in affinity chromatography. Therefore, the target protein, immobilization methods, and purification protocols described herein are proposed examples to guide potential research and development in this area.

Introduction

Biguanides and their derivatives are a class of compounds known for their diverse biological activities. The guanidinium group, a key feature of biguanides, is known to participate in strong hydrogen bonding and electrostatic interactions, mimicking the side chain of arginine. This property makes biguanide derivatives potential candidates for affinity ligands to purify proteins that recognize arginine-containing motifs. 1-Benzyl-1-methylbiguanide, with its specific stereochemistry, could offer unique selectivity for such target proteins.

This document outlines a hypothetical application for the use of a derivatized 1-Benzyl-1-methylbiguanide as an affinity ligand for the purification of a hypothetical Arginine-Binding Protein (ABP), which could be an enzyme, a receptor, or a signaling protein with an arginine-recognition domain.

Principle of the Method

The proposed affinity chromatography method relies on the specific and reversible interaction between an immobilized 1-Benzyl-1-methylbiguanide derivative and the arginine-binding site of the target protein, ABP. The ligand is covalently coupled to a solid support matrix. A crude cell lysate containing the target protein is passed through the column. The target protein binds to the ligand, while other proteins with no affinity are washed away. The purified target protein is then eluted by altering the buffer conditions to disrupt the ligand-protein interaction, for instance, by using a competitive eluent or changing the pH.

Hypothetical Application: Purification of Arginine-Binding Protein (ABP)

For the purpose of this application note, we will consider the purification of a hypothetical recombinant Arginine-Binding Protein (ABP) expressed in E. coli. This protein has a known affinity for arginine and its analogs.

Diagram of the Hypothetical Signaling Pathway of ABP

Below is a diagram illustrating a hypothetical signaling pathway involving the Arginine-Binding Protein (ABP) to provide a biological context for its purification.

ABP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Arginine Arginine ABP Arginine-Binding Protein (ABP) Arginine->ABP Binds ABP->Kinase_A Inhibits TF Transcription Factor Kinase_A->TF Phosphorylates Downstream_Effect Downstream Cellular Response TF->Downstream_Effect

Caption: Hypothetical signaling pathway where ABP acts as a negative regulator.

Experimental Protocols

Part 1: Synthesis of N-(4-aminobutyl)-1-benzyl-1-methylbiguanide Affinity Ligand

To immobilize the 1-Benzyl-1-methylbiguanide onto a chromatography matrix, a linker with a reactive functional group needs to be introduced. Here, we propose the synthesis of an aminobutyl derivative.

Materials:

  • This compound

  • 1,4-Diaminobutane

  • A suitable activating agent for the biguanide synthesis (e.g., dicyandiamide)

  • Anhydrous solvents (e.g., DMF, Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column for purification of the synthesized ligand)

Protocol:

  • Synthesize a reactive precursor from 1-benzyl-1-methylamine and a protected aminobutyl cyanamide.

  • React the precursor with an appropriate reagent to form the biguanide moiety.

  • Deprotect the terminal amino group of the butyl linker.

  • Purify the final product, N-(4-aminobutyl)-1-benzyl-1-methylbiguanide, using column chromatography and characterize it by NMR and mass spectrometry.

Part 2: Preparation of the Affinity Chromatography Matrix

This protocol describes the coupling of the synthesized ligand to a pre-activated chromatography matrix.

Materials:

  • N-(4-aminobutyl)-1-benzyl-1-methylbiguanide

  • NHS-activated Sepharose (or similar activated matrix)

  • Coupling buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash buffer: Alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers

  • Storage buffer: PBS with 20% ethanol

Protocol:

  • Wash 10 mL of NHS-activated Sepharose with 10 volumes of ice-cold 1 mM HCl.

  • Dissolve 50-100 mg of the synthesized ligand in 20 mL of coupling buffer.

  • Immediately mix the washed Sepharose with the ligand solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • After coupling, collect the matrix by centrifugation or filtration and discard the supernatant.

  • Block any remaining active groups by incubating the matrix with blocking buffer for 2 hours at room temperature.

  • Wash the matrix with three cycles of alternating high pH and low pH wash buffers.

  • Finally, wash the matrix with PBS and store it in the storage buffer at 4°C.

Part 3: Affinity Purification of Recombinant Arginine-Binding Protein (ABP)

Materials:

  • E. coli cell paste expressing recombinant ABP

  • Lysis buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors, pH 7.5

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 M Arginine, pH 7.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Affinity matrix prepared in Part 2

Protocol:

  • Preparation of Cell Lysate:

    • Resuspend the E. coli cell paste in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration:

    • Pack the affinity matrix into a chromatography column.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Loading:

    • Load the clarified cell lysate onto the column at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound ABP with 5-10 CV of Elution Buffer.

    • Collect fractions and immediately neutralize them with Neutralization Buffer if a pH shift is used for elution.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to check for purity.

    • Determine the protein concentration of the purified fractions (e.g., by Bradford assay).

Diagram of the Affinity Chromatography Workflow

Affinity_Chromatography_Workflow cluster_preparation Preparation cluster_purification Purification Steps cluster_analysis Analysis Cell_Lysate Prepare Cell Lysate Load Load Sample Cell_Lysate->Load Equilibrate Equilibrate Column Equilibrate->Load Wash Wash Unbound Proteins Load->Wash Elute Elute Target Protein Wash->Elute SDS_PAGE SDS-PAGE Analysis Elute->SDS_PAGE Concentration Determine Concentration Elute->Concentration

Caption: Workflow for the affinity purification of ABP.

Data Presentation

The following table summarizes the expected quantitative data from a hypothetical purification of ABP using the 1-Benzyl-1-methylbiguanide affinity matrix.

Purification StepTotal Protein (mg)ABP Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate50010,000201001
Flow-through4505001.15-
Wash20200102-
Elution58,50017008585

Logical Relationship Diagram

This diagram illustrates the key components and their interactions in this hypothetical affinity chromatography system.

Logical_Relationship cluster_solid_phase Solid Phase cluster_mobile_phase Mobile Phase (Crude Lysate) cluster_interaction Interaction Matrix Sepharose Matrix Ligand Immobilized 1-Benzyl-1-methylbiguanide Derivative Matrix->Ligand Covalently Coupled Binding Specific Binding Ligand->Binding ABP Target Protein (ABP) ABP->Binding Contaminants Contaminant Proteins Contaminants->Binding No Affinity

Caption: Components and interactions in the affinity system.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield - Inefficient coupling of the ligand.- Optimize the coupling chemistry (pH, reaction time).
- Target protein not binding to the column.- Check the binding buffer pH and ionic strength.
- Harsh elution conditions denaturing the protein.- Use a milder elution buffer or a competitive eluent.
Low Purity - Non-specific binding of contaminant proteins.- Increase the salt concentration in the binding/wash buffer. Add a non-ionic detergent (e.g., Tween-20).
- Inefficient washing.- Increase the volume of the wash buffer.
Protein does not elute - Binding is too strong.- Decrease the pH of the elution buffer or increase the concentration of the competitive eluent.
- Protein has precipitated on the column.- Try eluting with a buffer containing a mild denaturant (e.g., low concentration of urea).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1-methylbiguanide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the reaction of N-benzyl-N-methylamine with dicyandiamide (cyanoguanidine) in the presence of a mineral acid, typically hydrochloric acid (HCl), which also serves to form the hydrochloride salt of the product. The reaction is generally carried out in a suitable solvent, such as water or an alcohol, and often requires heating.[1][2][3]

Q2: What are the typical reaction conditions for this synthesis?

A2: While specific conditions can vary, a general protocol involves heating a mixture of N-benzyl-N-methylamine and dicyandiamide in an acidic medium. Reaction temperatures can range from refluxing in aqueous HCl to heating in higher-boiling solvents like butanol.[1][2] The reaction time can also vary depending on the temperature and the specific substrates used.

Q3: What are the main classes of side reactions to be aware of during this synthesis?

A3: The primary side reactions include the formation of melamine derivatives and the cyclization of the biguanide product into 1,3,5-triazine derivatives.[4][5][6][7] Additionally, unreacted starting materials and the formation of oligomeric byproducts can also be present in the crude product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of the Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Formation of side products. 4. Loss of product during workup and purification.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). 2. Optimize the reaction temperature and time. Harsher conditions might lead to side reactions. 3. Refer to the section on specific side reactions below to identify and minimize their formation. 4. Ensure proper pH control during extraction and use appropriate crystallization solvents to minimize product loss.
Presence of a Significant Amount of Unreacted N-benzyl-N-methylamine 1. Insufficient reaction time or temperature. 2. Incorrect stoichiometry of reactants.1. Increase the reaction time or temperature, while monitoring for the formation of degradation products. 2. Ensure that dicyandiamide is used in a slight excess to drive the reaction to completion.
Formation of an Insoluble White Precipitate that is not the Product 1. This could be a melamine-type byproduct, which is often insoluble.[8] 2. Polymerization of dicyandiamide at high temperatures.1. Characterize the precipitate (e.g., by melting point, IR spectroscopy) to confirm its identity. 2. Lower the reaction temperature to disfavor the formation of these byproducts.
Difficulty in Purifying the Product 1. Presence of polar side products with similar solubility to the desired biguanide hydrochloride. 2. The product may be an oil or difficult to crystallize.1. Employ column chromatography for purification if crystallization is ineffective. 2. Attempt recrystallization from a different solvent system. Biguanide hydrochlorides are often soluble in alcohols and water.

Common Side Reactions and Their Mitigation

Formation of Melamine Derivatives

Under harsh thermal conditions, biguanides can undergo degradation and rearrangement to form highly stable melamine derivatives.

  • Proposed Mechanism: High temperatures can cause the elimination of ammonia from the biguanide structure, leading to cyclization.

  • Mitigation:

    • Avoid excessively high reaction temperatures.

    • Minimize reaction time once the formation of the desired product has plateaued.

Cyclization to 1,3,5-Triazine Derivatives

The biguanide product itself can act as a precursor for the formation of substituted 1,3,5-triazines.[4][5][6][9] This is a known transformation for biguanides.

  • Proposed Mechanism: The biguanide can react with another molecule or fragment in the reaction mixture, leading to ring closure and the formation of a triazine ring.

  • Mitigation:

    • Careful control of stoichiometry to avoid a large excess of any reactant.

    • Maintain a lower reaction temperature to reduce the rate of this subsequent reaction.

Experimental Protocol: Synthesis of this compound

This is a representative protocol and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzyl-N-methylamine (1.0 eq) and dicyandiamide (1.1 eq).

  • Solvent and Acid Addition: Add aqueous hydrochloric acid (e.g., 1 M solution) to the flask to act as both a solvent and a catalyst.[1][2]

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-12 hours), monitoring the reaction progress by TLC or HPLC.

  • Workup: After cooling to room temperature, the reaction mixture may be concentrated under reduced pressure. The resulting residue can be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted N-benzyl-N-methylamine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Visualizing the Synthetic Pathway and Side Reactions

The following diagram illustrates the intended synthesis of this compound and the potential pathways for the formation of major side products.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products Reactant1 N-Benzyl-N-methylamine Product 1-Benzyl-1-methylbiguanide Hydrochloride Reactant1->Product + Dicyandiamide, HCl, Heat Reactant2 Dicyandiamide Intermediate Protonated Dicyandiamide Reactant2->Intermediate + HCl Intermediate->Product + N-Benzyl-N-methylamine SideProduct1 Melamine Derivative Product->SideProduct1 High Heat (Degradation) SideProduct2 1,3,5-Triazine Derivative Product->SideProduct2 Further Reaction/ Cyclization

Caption: Synthetic pathway and potential side reactions.

This diagram outlines the primary reaction for the synthesis of this compound and highlights the formation of melamine and 1,3,5-triazine derivatives as common side reactions, particularly under elevated temperatures.

References

Technical Support Center: 1-Benzyl-1-methylbiguanide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-Benzyl-1-methylbiguanide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound involve the reaction of a substituted amine with a cyanoguanidine derivative. Key routes include:

  • Direct reaction of N-benzyl-N-methylamine with dicyandiamide (cyanoguanidine) under acidic conditions. This is a common and cost-effective method.

  • Fusion of N-benzyl-N-methylamine hydrochloride with dicyandiamide at high temperatures. This method can offer good yields but requires careful temperature control.

  • Use of biamidine-transfer reagents. These reagents can lead to higher yields under milder conditions.[1]

Q2: What is the expected yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields for similar benzylbiguanides range from 69-84% via high-temperature fusion.[2] A specific method utilizing a biamidine-transfer reagent has reported a yield of 96% for this compound.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: To optimize yield and purity, it is crucial to control the following parameters:

  • Temperature: Both low and high temperatures can impact reaction rate and the formation of byproducts.

  • pH: An acidic medium is typically required to activate the cyanoguanidine for nucleophilic attack.[3]

  • Reagent Stoichiometry: The ratio of N-benzyl-N-methylamine to the cyanoguanidine source is critical to prevent side reactions.

  • Solvent: The choice of solvent can influence reaction kinetics and solubility of reactants and products.

Q4: What are the potential side reactions and impurities I should be aware of?

A4: A potential side reaction is the self-condensation of the biguanide product, leading to the formation of polyguanidines.[1] Other possible impurities could arise from unreacted starting materials or byproducts from the decomposition of reactants at high temperatures.

Q5: How can I purify the final product?

A5: this compound is typically a solid that can be purified by:

  • Recrystallization: Using a suitable solvent system to remove impurities.

  • Flash Column Chromatography: Effective for separating the target compound from closely related impurities. A mixture of dichloromethane and methanol has been used for purifying other biguanide derivatives.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inappropriate pH of the reaction mixture. 4. Degradation of starting materials or product.1. Increase reaction time or temperature moderately. Monitor reaction progress using TLC or HPLC. 2. Optimize the reaction temperature. For fusion methods, ensure the temperature is within the recommended range (e.g., 180-200°C).[2] 3. Ensure the reaction medium is acidic, as this is often necessary to activate the cyanoguanidine.[3] 4. Check the stability of your starting materials. If using high temperatures, consider if they are causing degradation.
Formation of Multiple Products (Impure Sample) 1. Side reactions due to incorrect stoichiometry. 2. Reaction temperature is too high, leading to decomposition or side reactions. 3. Presence of impurities in starting materials.1. Carefully control the molar ratios of the reactants. An excess of the amine can sometimes suppress the formation of side products like polyguanidines.[1] 2. Lower the reaction temperature and extend the reaction time if necessary. 3. Ensure the purity of N-benzyl-N-methylamine and the cyanoguanidine source before starting the reaction.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the workup or recrystallization solvent. 2. Product has oiled out during crystallization. 3. Impurities co-elute with the product during chromatography.1. For workup, use a solvent in which the product hydrochloride salt is poorly soluble to induce precipitation. For recrystallization, screen a variety of solvent systems (e.g., ethanol/ether, isopropanol/acetone). 2. Try dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent slowly with vigorous stirring. Seeding with a small crystal of pure product can also help. 3. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation is still challenging.
Product is Unstable 1. Presence of residual acid or base from the synthesis. 2. The free base is less stable than the hydrochloride salt.1. Ensure the product is thoroughly washed and dried after isolation to remove any residual reagents. 2. Store the compound as the hydrochloride salt under dry conditions.

Data Summary

Synthetic Method Key Reagents Temperature Reported Yield Reference
High-Temperature FusionAmine Hydrochloride, Cyanoguanidine180-200°C69-84%[2]
Biamidine-TransferBenzylamine, Biamidine Reagent40°C96%[1]
Microwave-AssistedSubstituted Amines, Cyanoguanidine, HClVariesGood to Excellent[3]

Experimental Protocols

Protocol 1: Synthesis via High-Temperature Fusion (General Procedure)

This protocol is a general guideline based on the fusion method for benzylbiguanides.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-benzyl-N-methylamine hydrochloride and dicyandiamide in a 1:1 molar ratio.

  • Reaction: Heat the mixture to 180-200°C with stirring for 1-2 hours. The mixture will melt and then gradually solidify as the reaction proceeds.

  • Workup: Allow the reaction mixture to cool to room temperature. The solid mass is the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture.

Protocol 2: Synthesis using a Biamidine-Transfer Reagent (Optimized Conditions)

This protocol is based on a high-yield synthesis method.[1]

  • Preparation: In a suitable reaction vessel, dissolve the biamidine-transfer reagent in a solvent such as pyridine or a 1:1 mixture of pyridine and toluene.

  • Reaction: Add 1.5 equivalents of N-benzyl-N-methylamine. Stir the reaction mixture at 40°C. Monitor the reaction by HPLC. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, the excess amine can be removed by washing with a suitable solvent. The product is obtained as the hydrochloride salt.

  • Purification: If necessary, the product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants N-benzyl-N-methylamine HCl + Dicyandiamide Reaction Reaction (e.g., Fusion at 180-200°C) Reactants->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying PureProduct Pure 1-Benzyl-1-methylbiguanide HCl Drying->PureProduct QC Quality Control (e.g., HPLC, NMR, MS) PureProduct->QC

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield Start Low Yield Issue Check_Temp Is Temperature Optimal? Start->Check_Temp Check_pH Is pH Acidic? Check_Temp->Check_pH Yes Adjust_Temp Optimize Temperature Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Sufficient? Check_pH->Check_Time Yes Adjust_pH Add Acid Catalyst Check_pH->Adjust_pH No Check_Purity Are Starting Materials Pure? Check_Time->Check_Purity Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Success Yield Improved Check_Purity->Success Yes Adjust_Temp->Success Adjust_pH->Success Increase_Time->Success Purify_SM->Success

Caption: A logical troubleshooting guide for addressing low yield in the synthesis of this compound.

References

Technical Support Center: 1-Benzyl-1-methylbiguanide Hydrochloride Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on established knowledge of the degradation of biguanide compounds, primarily Metformin Hydrochloride, a structurally related molecule. Due to limited publicly available data on 1-Benzyl-1-methylbiguanide Hydrochloride, these pathways and byproducts are proposed based on chemical similarity and may require experimental verification.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on studies of similar biguanides, this compound is likely to degrade through hydrolysis, oxidation, and to a lesser extent, photolysis and thermolysis. The primary sites of degradation are the C-N bonds within the biguanide backbone.

Q2: What are the potential degradation byproducts I should look for?

A2: Key potential byproducts include the corresponding substituted guanylurea, as well as smaller amine fragments resulting from the cleavage of the biguanide structure. For 1-Benzyl-1-methylbiguanide, this could include benzylamine, methylamine, and guanidine. Under certain conditions, cyclization to a triazine derivative might also occur.

Q3: I am seeing unexpected peaks in my HPLC chromatogram during a forced degradation study. What could they be?

A3: Unexpected peaks could be secondary degradation products, impurities in the starting material, or interactions with excipients if you are working with a formulation. It is crucial to run a blank with the stressor and to have a well-characterized starting material. LC-MS/MS analysis is highly recommended for the structural elucidation of these unknown peaks.

Q4: My mass balance in the stability study is below 90%. What are the possible reasons?

A4: A low mass balance can indicate several issues:

  • Formation of non-UV active byproducts: Some degradation products may not have a chromophore and will be invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.

  • Formation of volatile byproducts: Small amine fragments can be volatile and lost during sample preparation.

  • Precipitation of degradants: Some byproducts might not be soluble in the sample diluent.

  • Incomplete extraction from the sample matrix.

Q5: How can I differentiate between process-related impurities and degradation products?

A5: A forced degradation study is key to distinguishing between these. Degradation products will increase over time under stress conditions, while process-related impurities should be present in the unstressed sample and either remain constant or decrease.

Troubleshooting Guides

Issue: Inconsistent Degradation Results
  • Possible Cause: Inconsistent temperature, pH, or concentration of the stressor.

  • Troubleshooting Steps:

    • Ensure precise control of temperature using a calibrated oven or water bath.

    • Accurately prepare and verify the pH of acidic and basic solutions.

    • Use freshly prepared stressor solutions for each experiment.

    • Ensure homogenous mixing of the drug substance in the stress medium.

Issue: No Degradation Observed Under Stress Conditions
  • Possible Cause: The compound is highly stable under the applied conditions, or the stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of the stress study.

    • Increase the temperature for thermal degradation.

    • For photolytic degradation, ensure the light source is of appropriate wavelength and intensity as per ICH Q1B guidelines.

Issue: Peak Tailing or Broadening in HPLC Analysis
  • Possible Cause: Biguanides are basic compounds and can interact with residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Use a column with end-capping or a base-deactivated stationary phase.

    • Adjust the mobile phase pH to be 2-3 units below the pKa of the analytes to ensure they are in their protonated form.

    • Add a competing base, such as triethylamine, to the mobile phase to mask the active sites on the stationary phase.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of this compound to develop and validate a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions (as per ICH Q1A(R2) guidelines):

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat at 80°C for 2 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 N HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 1 hour.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A sample in a light-impermeable container should be used as a dark control.

    • Dissolve the stressed solid and the control in a suitable solvent and dilute.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating method, typically RP-HPLC with UV detection.

  • Use LC-MS to identify the mass of the degradation products.

Quantitative Data Summary

The following table summarizes typical degradation data for Metformin Hydrochloride under various stress conditions, which can serve as a reference for what to expect with this compound.[1][2]

Stress ConditionReagent/TemperatureDuration% Degradation (Metformin HCl)
Acid Hydrolysis3N HCl90 min~12.8%[1]
Base Hydrolysis0.1N NaOH90 min~12.0%[1]
Oxidative3% H₂O₂15 min~12.7%[1]
Thermal70°C48 hrs~20.9%[1]
PhotolyticUV Lamp6 hrs~14.4%[1]

Visualizations

G Hypothetical Degradation Pathway of 1-Benzyl-1-methylbiguanide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Hydrolysis cluster_cyclization Potential Cyclization parent 1-Benzyl-1-methylbiguanide guanylurea 1-Benzyl-1-methylguanylurea parent->guanylurea benzylamine Benzylamine parent->benzylamine methylamine Methylamine parent->methylamine guanidine Guanidine parent->guanidine triazine Substituted Triazine Derivative parent->triazine

Caption: Hypothetical degradation pathways of 1-Benzyl-1-methylbiguanide.

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Characterize Degradants analyze->identify report Report Findings identify->report

Caption: Workflow for forced degradation studies.

References

stability issues of 1-Benzyl-1-methylbiguanide Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-1-methylbiguanide Hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form?

A1: this compound demonstrates good stability in its solid, crystalline form under controlled storage conditions. It is, however, sensitive to moisture and elevated temperatures. Under ambient temperature and dry conditions, the compound is stable for at least 24 months. Due to its hygroscopic nature, storage under controlled humidity is crucial, as exposure to 60% relative humidity can reduce its stability to 12-18 months.[1]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is pH-dependent. Acidic solutions (pH 2) are reported to maintain integrity for approximately 6 months, while neutral solutions show stability for 3-6 months.[1] Alkaline conditions are likely to accelerate degradation, a common characteristic of biguanide derivatives.

Q3: What are the primary factors that can affect the stability of this compound solutions?

A3: The main factors influencing the stability of this compound in solution are:

  • pH: The compound is more stable in acidic to neutral solutions and is susceptible to degradation in alkaline conditions.

  • Temperature: Elevated temperatures will accelerate the degradation process.

  • Light: Exposure to light, particularly UV light, may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of the structurally related drug metformin, likely degradation products could include compounds resulting from hydrolysis and oxidation. For metformin, degradation can lead to the formation of guanylurea, methylamine, and dimethylamine.[2] Therefore, analogous degradation of this compound may yield benzylmethylamine and guanylurea through hydrolysis of the biguanide moiety.

Troubleshooting Guide for Stability Issues

This guide provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound solutions.

Issue 1: Unexpected Loss of Potency or Inconsistent Results
  • Possible Cause 1: pH of the Solution

    • Troubleshooting: Verify the pH of your experimental solution. Biguanides are known to be less stable in alkaline conditions. If your solution has a pH above 7, consider adjusting it to a slightly acidic or neutral pH if your experimental design allows.

    • Recommendation: For stock solutions, consider preparing them in a slightly acidic buffer (e.g., pH 4-6) to enhance stability.

  • Possible Cause 2: Inappropriate Storage Conditions

    • Troubleshooting: Review your storage procedures. Are solutions stored at the recommended temperature? Are they protected from light?

    • Recommendation: Store stock solutions at 2-8°C and protect from light by using amber vials or wrapping containers in aluminum foil. For long-term storage, consider aliquoting and freezing at -20°C, but perform a freeze-thaw stability study to ensure this does not degrade the compound.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
  • Possible Cause 1: Chemical Degradation

    • Troubleshooting: The appearance of new peaks is a strong indicator of degradation. Review the age of the solution and the storage conditions. Consider performing a forced degradation study to identify potential degradation products.

    • Recommendation: Prepare fresh solutions for critical experiments. If degradation is suspected, characterize the new peaks using techniques like LC-MS to identify the degradation products.

  • Possible Cause 2: Interaction with Excipients or Other Components in the Formulation

    • Troubleshooting: If the compound is part of a complex formulation, it may be reacting with other components.

    • Recommendation: Conduct compatibility studies with individual excipients to identify any potential interactions.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound. These studies are crucial for developing stability-indicating analytical methods.

Objective: To generate potential degradation products and identify the degradation pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C. Collect samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at various time points.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven. Analyze samples at various time points.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a general example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method development and validation are essential.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan of the compound (a common wavelength for similar compounds is around 230-240 nm).
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C).

Data Presentation

Table 1: Summary of Forced Degradation Conditions for a Biguanide Analog (Metformin)*
Stress ConditionReagent/ConditionTemperatureDurationObserved Degradation (%)
Acid Hydrolysis0.1 N HCl60°C90 min12.79%
Alkaline Hydrolysis0.1 N NaOH60°C90 min11.95%
Oxidation3% H₂O₂Room Temp15 min12.65%
PhotodegradationUV LightRoom Temp6 hours14.36%
Thermal DegradationSolid State70°C48 hoursSignificant Degradation

*Data is for Metformin Hydrochloride and serves as a representative example for a biguanide derivative.[3] Actual degradation of this compound may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Degradation (60°C) prep_stock->thermal Expose to stress photo Photodegradation (ICH Q1B) prep_stock->photo Expose to stress sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc data Characterize Degradants (LC-MS, etc.) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 1-Benzyl-1-methylbiguanide hydrolysis_product1 Benzylmethylamine parent->hydrolysis_product1 Acid/Base hydrolysis_product2 Guanylurea parent->hydrolysis_product2 Acid/Base oxidation_product Oxidized Derivatives (e.g., N-oxides) parent->oxidation_product Oxidizing Agent

Caption: Postulated degradation pathways.

References

Technical Support Center: Enhancing the Antiviral Efficacy of 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the antiviral efficacy of 1-Benzyl-1-methylbiguanide Hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antiviral activity?

This compound is a derivative of biguanide.[1] Research has indicated its effectiveness against both the vaccinia virus and influenza A virus.[1] The precise mechanism of its antiviral action is not yet fully understood, though it is thought to disrupt the viral replication cycle.[1]

Q2: What is the likely mechanism of antiviral action for biguanides like this compound?

While the specific mechanism for this compound is under investigation, the broader class of biguanides, including the well-studied compound metformin, exerts antiviral effects by modulating host cell pathways. The primary mechanisms involve the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR) pathway.[2][3] These pathways are crucial for cellular energy and metabolism, which many viruses hijack for their own replication. By activating AMPK, biguanides can reduce the cellular energy and lipid synthesis necessary for viral replication.[2] Inhibition of the mTOR pathway can limit the production of viral proteins.[2]

Q3: What are the main challenges when working with biguanides in antiviral assays?

Researchers may encounter challenges with cytotoxicity, as biguanide compounds can affect cell viability at higher concentrations.[4][5] For instance, studies with metformin have shown that high doses can lead to significant cellular cytotoxicity, which can interfere with the interpretation of antiviral activity.[4] Solubility in cell culture media can also be a consideration, although hydrochloride salts like this compound and metformin hydrochloride generally have good aqueous solubility.[1][6][7]

Q4: How can the antiviral efficacy of this compound be improved?

Several strategies can be explored to enhance antiviral efficacy:

  • Combination Therapy: Combining this compound with other antiviral agents that have different mechanisms of action could lead to synergistic effects, where the combined effect is greater than the sum of their individual effects.[8][9]

  • Chemical Modification: Structural modifications to the biguanide scaffold could potentially increase potency and reduce cytotoxicity.[5]

  • Dose Optimization: Careful dose-response studies are crucial to identify a concentration that maximizes antiviral activity while minimizing host cell toxicity.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem Possible Cause Suggested Solution
High Cytotoxicity Observed in Control Cells The concentration of this compound is too high.Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for antiviral assays.[10]
The cell line being used is particularly sensitive to biguanides.Test the compound on multiple relevant cell lines to find a more robust model. Consider that some cell types may have higher expression of transporters that uptake biguanides.
Inconsistent Antiviral Activity Issues with compound solubility or stability in the assay medium.Prepare fresh stock solutions for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Metformin hydrochloride has high solubility in water.[6][7]
Variability in viral titer or cell seeding density.Standardize viral stocks and ensure consistent cell seeding numbers for each experiment. Perform a virus titration for each new stock.
No Apparent Antiviral Effect The concentration of the compound is too low.Test a wider range of concentrations in your dose-response study.
The specific virus or strain is not susceptible to the compound's mechanism of action.Confirm the antiviral activity against a known susceptible virus (e.g., influenza A).[1]
The assay endpoint is not optimal for detecting antiviral activity.For assays measuring cytopathic effect (CPE), ensure the incubation time is sufficient for the virus to cause observable CPE in untreated, infected cells.[11]

Data Presentation

Table 1: Example Antiviral Activity and Cytotoxicity Data for a Biguanide Compound (Metformin)

Virus Cell Line IC50 (mM) CC50 (mM) Selectivity Index (SI = CC50/IC50) Reference
SARS-CoV-2Caco-23.5Not ReportedNot Reported[12]
Zika VirusHuh-78.932.93.7[13]
Zika VirusU-877.1433.434.68[13]

Note: The data for metformin is provided as an example. Researchers should generate specific data for this compound.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Influenza Virus

This assay measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • This compound

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 1% BSA and TPCK-trypsin).

  • Infection: Wash the cell monolayers with PBS and infect with a dilution of influenza virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and overlay the cells with medium containing the different concentrations of the compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with crystal violet.

  • Quantification: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Protocol 2: TCID50 (50% Tissue Culture Infectious Dose) Assay

This assay determines the viral titer by identifying the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It can be adapted to measure the inhibitory effect of a compound.

Materials:

  • Host cells susceptible to the virus (e.g., MDCK for influenza)

  • 96-well plates

  • Growth medium and infection medium

  • Virus stock

  • This compound

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate until they form a confluent monolayer.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.

  • Infection and Treatment: Add the virus dilutions to the cell monolayers in the presence of various concentrations of this compound. Include cell-only, compound-only, and virus-only controls.

  • Incubation: Incubate the plate for 3-7 days, observing daily for the appearance of CPE.

  • Scoring: Score each well as positive or negative for CPE.

  • Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50 titer. The IC50 is the compound concentration that reduces the viral titer by 50%.

Protocol 3: qPCR for Viral Load Quantification

This method quantifies the amount of viral genetic material (RNA or DNA) in a sample as a measure of viral replication.

Materials:

  • Infected cell lysates or supernatant

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Virus-specific primers and probes

  • qPCR instrument

Procedure:

  • Sample Collection: Collect supernatant or lyse infected cells at various time points post-infection and treatment.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples.

  • Reverse Transcription (for RNA viruses): Convert viral RNA to cDNA using reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with the extracted nucleic acid, master mix, and virus-specific primers/probes.

  • Data Analysis: Quantify the viral load by comparing the Ct values to a standard curve of known viral copy numbers. The reduction in viral load in treated samples compared to untreated controls indicates antiviral activity.

Visualizations

Signaling Pathways

AMPK_mTOR_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus AMPK AMPK (Energy Sensor) Virus->AMPK Activates/Inhibits (Virus Dependent) Viral_Replication Viral Replication mTORC1 mTORC1 (Cell Growth & Proliferation) AMPK->mTORC1 Inhibits AMPK->Viral_Replication Inhibits Energy & Lipid Synthesis Viral_Protein_Synthesis Viral Protein Synthesis mTORC1->Viral_Protein_Synthesis Promotes Viral_Protein_Synthesis->Viral_Replication Leads to Biguanide 1-Benzyl-1-methylbiguanide Hydrochloride Biguanide->AMPK Activates

Caption: The role of AMPK and mTOR signaling in viral replication and the inhibitory mechanism of biguanides.

Experimental Workflows

Antiviral_Screening_Workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Potency cluster_optimization Efficacy Optimization Start Start: Compound Library (including 1-Benzyl-1-methylbiguanide analogs) CPE_Assay Cytopathic Effect (CPE) Reduction Assay Start->CPE_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Start->Cytotoxicity_Assay Hit_Identification Identify 'Hits' (Low Cytotoxicity, High CPE Reduction) CPE_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Plaque_Assay Plaque Reduction Assay (IC50) Hit_Identification->Plaque_Assay Confirmed Hits Yield_Reduction Virus Yield Reduction Assay (qPCR or TCID50) Plaque_Assay->Yield_Reduction Selectivity_Index Calculate Selectivity Index (SI = CC50/IC50) Yield_Reduction->Selectivity_Index Combination_Screen Combination Screening (Synergy/Antagonism) Selectivity_Index->Combination_Screen Potent Hits (High SI) Lead_Optimization Lead Optimization (Chemical Modification) Selectivity_Index->Lead_Optimization Potent Hits (High SI) Optimized_Compound Optimized Lead Compound Combination_Screen->Optimized_Compound Lead_Optimization->Optimized_Compound

Caption: A typical workflow for screening and optimizing antiviral compounds.

Logical Relationships

Troubleshooting_Decision_Tree cluster_cytotoxicity Cytotoxicity Issues cluster_efficacy Efficacy Issues cluster_variability Variability Issues Start Start: Unexpected Assay Result High_Toxicity High Cytotoxicity in Uninfected Controls? Start->High_Toxicity No_Effect No Antiviral Effect? Start->No_Effect Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Lower_Conc Action: Lower Compound Concentration (Perform CC50) High_Toxicity->Lower_Conc Yes Change_Cells Action: Switch to a Less Sensitive Cell Line High_Toxicity->Change_Cells If still toxic at low conc. High_Toxicity->No_Effect No Check_Conc Action: Increase Compound Concentration (Verify IC50) No_Effect->Check_Conc Yes Check_Virus Action: Confirm Virus Titer & Susceptibility No_Effect->Check_Virus If high conc. ineffective Check_Assay Action: Optimize Assay (Incubation Time, Endpoint) No_Effect->Check_Assay If virus is susceptible No_Effect->Inconsistent_Results No Check_Reagents Action: Prepare Fresh Reagents (Compound, Media) Inconsistent_Results->Check_Reagents Yes Standardize_Protocol Action: Standardize Protocol (Cell Seeding, Pipetting) Inconsistent_Results->Standardize_Protocol If reagents are fresh

Caption: A decision tree for troubleshooting common issues in antiviral assays.

References

purification challenges and solutions for 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Benzyl-1-methylbiguanide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of N-benzylmethylamine with cyanoguanidine (dicyandiamide) under acidic conditions.[1] Potential impurities can arise from starting materials, side reactions, and degradation. These may include:

  • Unreacted Starting Materials: Residual N-benzylmethylamine and cyanoguanidine.

  • Melamine Derivatives: Under thermal stress, biguanides can degrade to form melamine-related compounds through the elimination of ammonia.[1]

  • Other Biguanide-Related Impurities: Similar to what is observed with other biguanides like metformin, impurities can include cyanoguanidine, melamine, (4,6-diamino-1,3,5-triazin-2-yl)guanidine, and N,N-dimethyl-1,3,5-triazine-2,4,6-triamine.[2]

Q2: What are the recommended general purification techniques for this compound?

A2: Due to its polar and salt nature, the most common and effective purification techniques are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I remove a persistent non-polar impurity from my this compound sample?

A3: If your sample is a hydrochloride salt, it is expected to be a solid. A simple and often effective method is to wash the solid with a non-polar organic solvent in which the salt is insoluble, such as diethyl ether, ethyl acetate, or hexane.[3] This can effectively remove non-polar impurities.

Q4: My compound is highly polar and streaks on a standard silica gel column. What can I do?

A4: Streaking on silica gel is a common issue with highly polar and basic compounds like biguanides. Here are several strategies to address this:

  • Modified Mobile Phase: Use a more polar and basic mobile phase. A common approach is to add a small percentage of ammonium hydroxide in methanol to the dichloromethane mobile phase (e.g., 2% of a 25% NH3 solution in water, 18% methanol, 80% dichloromethane).[4]

  • Alternative Stationary Phases: Consider using a different type of stationary phase that is more suitable for basic compounds, such as alumina.[4] Reverse-phase chromatography (C18) with an aqueous/organic mobile phase or Hydrophilic Interaction Liquid Chromatography (HILIC) are also excellent alternatives for purifying polar compounds.[5][6]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. However, challenges can arise.

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the compound is too soluble.- Use a lower boiling point solvent or a solvent mixture. - Try to dissolve the compound at a lower temperature. - Add a co-solvent in which the compound is less soluble.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by slowly evaporating the solvent. - Cool the solution slowly, and then in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a solvent in which the compound is less soluble. - Use a smaller volume of solvent. - Cool the solution for a longer period in an ice bath before filtration.
Impure Crystals The cooling process was too fast, trapping impurities in the crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a second recrystallization step.
Column Chromatography

Column chromatography is a versatile purification method, but optimizing the separation of polar, basic compounds can be tricky.

Problem Possible Cause Solution
Compound Streaking on Silica Gel Strong interaction between the basic compound and the acidic silica gel.- Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[4] - Use a less acidic stationary phase like neutral alumina.[4]
Compound Stuck on the Column The compound is too polar for the chosen eluent system.- Gradually increase the polarity of the eluent. For silica gel, this could mean increasing the percentage of methanol in dichloromethane. - For highly polar compounds, consider reverse-phase chromatography or HILIC.[6]
Poor Separation of Compound and Impurities The chosen eluent system does not provide adequate resolution.- Perform a thorough TLC analysis to find an optimal solvent system that gives good separation (Rf values ideally between 0.2 and 0.5). - Consider using a different stationary phase (e.g., reverse-phase, alumina).
Compound Decomposes on the Column The compound is unstable on the acidic silica gel.- Deactivate the silica gel by treating it with a base before packing the column. - Use a less harsh stationary phase like florisil or alumina.[7]

Experimental Protocols

Please note: These are general protocols and may require optimization for your specific sample and impurity profile.

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, common solvents include ethanol, methanol, isopropanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate.[3]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to your crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography (Normal Phase - for moderately polar impurities)
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system. For a polar compound like this compound, a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is a good starting point. To prevent streaking, consider adding 0.5-1% triethylamine or ammonium hydroxide to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification processes.

Recrystallization_Workflow cluster_0 Recrystallization Process start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling & Ice Bath dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_1 Column Chromatography Process start Crude Product load Load Sample onto Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A generalized workflow for the purification of this compound using column chromatography.

References

minimizing off-target effects of 1-Benzyl-1-methylbiguanide Hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-Benzyl-1-methylbiguanide Hydrochloride in cell-based assays. The information provided aims to help minimize off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise mechanism of this compound is not fully elucidated. However, as a member of the biguanide class of compounds, its primary on-target effect is presumed to be similar to that of metformin, which involves the inhibition of mitochondrial respiratory chain complex I.[1][2] This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[2][3] Activated AMPK is a central regulator of cellular energy homeostasis.[3]

Q2: What are the potential off-target effects of this compound?

A2: Potential off-target effects can be attributed to both the biguanide core structure and the benzyl group. At high concentrations, biguanides can induce significant mitochondrial toxicity, leading to apoptosis and altered cell morphology.[4] Some biguanides have also been shown to act as allosteric inhibitors of NMDA receptors.[5] The benzyl group, at high millimolar concentrations, has been associated with genotoxicity.[6] It is crucial to use the lowest effective concentration to minimize these off-target effects.

Q3: How do I determine the optimal concentration of this compound for my cell-based assay?

A3: The optimal concentration is cell-type dependent and should be empirically determined. A dose-response experiment is recommended to identify the concentration that elicits the desired on-target effect (e.g., AMPK activation) without causing significant cytotoxicity or off-target effects. Start with a broad range of concentrations, informed by published data for similar biguanide compounds, and narrow down to the lowest effective concentration. For metformin, therapeutic plasma concentrations are in the low micromolar range (10-40 µM), while many in vitro studies have used much higher, potentially toxic, concentrations (millimolar range).[4][7]

Q4: Can the guanidinium group in this compound interfere with my assay?

A4: Yes, the positively charged guanidinium group can potentially interfere with assays that rely on electrostatic interactions or involve charged reagents. For example, it may interact with negatively charged cell membranes or assay components.[8] It is important to include appropriate controls to account for any non-specific interactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High level of cytotoxicity observed at expected effective concentrations. The compound may be causing significant mitochondrial toxicity in your specific cell line.1. Perform a cell viability assay (e.g., MTT or LDH release) to determine the cytotoxic concentration range. 2. Conduct a mitochondrial toxicity assay to assess the compound's impact on mitochondrial function. 3. Use a lower concentration of the compound and/or reduce the incubation time.
Inconsistent or non-reproducible results. 1. Cell passage number and confluency can affect cellular response. 2. The compound may be degrading in the culture medium. 3. Inconsistent incubation times or compound concentrations.1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh stock solutions of the compound and minimize freeze-thaw cycles. 3. Ensure accurate and consistent pipetting and timing across all experiments.
No observable on-target effect (e.g., no AMPK activation). 1. The concentration of the compound is too low. 2. The incubation time is insufficient for the signaling pathway to be activated. 3. The cell line is not responsive to biguanide treatment.1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment to identify the optimal incubation time for AMPK activation. 3. Verify the expression of key proteins in the signaling pathway (e.g., AMPK) in your cell line.
Observed effects are suspected to be off-target. The concentration of the compound is too high, leading to non-specific effects.1. Lower the concentration of the compound to the minimal effective dose. 2. Use a structurally related but inactive compound as a negative control. 3. Validate the on-target effect using a secondary assay or by knocking down the target protein (e.g., using siRNA against AMPK).

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of Metformin in Cell-Based Assays

Concentration RangeObserved EffectCell TypeReference
15 - 150 µMIncreased oxidative phosphorylation and oxidative stress responseLymphoblast cells[4]
1.5 mMInhibition of respiratory chain, altered cell morphology, cytotoxicityLymphoblast cells[4]
10 - 40 µMTherapeutic plasma concentrations in humansN/A[7]

Table 2: IC50 Values of Biguanides for On-Target and Potential Off-Target Effects

CompoundOn-Target: Complex I Inhibition (IC50)Off-Target: NMDA Receptor Inhibition (IC50)Reference
Metformin~19.4 - 66 mMIneffective[9]
Phenformin13 µM41 µM[5]
ProguanilNot specified9.0 µM[5]
CycloguanilNot specified3.4 µM[5]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Toxicity using a Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for the desired incubation period. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., FCCP).

  • JC-1 Staining:

    • Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.

    • Remove the compound-containing medium from the wells and wash once with PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence using a plate reader.

      • Healthy cells (high mitochondrial membrane potential): Read at Ex/Em = 535/590 nm (red fluorescence from J-aggregates).

      • Apoptotic/unhealthy cells (low mitochondrial membrane potential): Read at Ex/Em = 485/535 nm (green fluorescence from JC-1 monomers).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential toxicity.

Protocol 2: Validation of AMPK Activation by Western Blot

This protocol details the detection of phosphorylated AMPK (p-AMPK) and total AMPK as a measure of pathway activation.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the extent of activation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 1_Benzyl_1_methylbiguanide_Hydrochloride 1-Benzyl-1-methylbiguanide Hydrochloride Complex_I Mitochondrial Complex I 1_Benzyl_1_methylbiguanide_Hydrochloride->Complex_I Inhibition AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation AMP AMP AMP->AMPK Activation ATP_cytosol ATP ATP_cytosol->AMP Consumption ATP_mito ATP Complex_I->ATP_mito Production ATP_mito->ATP_cytosol Transport

Caption: On-target signaling pathway of this compound.

Experimental_Workflow start Start: Cell Seeding treatment Treat with 1-Benzyl-1-methylbiguanide Hydrochloride (Dose-Response) start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability mito_tox Assess Mitochondrial Toxicity (e.g., JC-1 Assay) treatment->mito_tox ampk_activation Validate On-Target Effect (e.g., Western Blot for p-AMPK) treatment->ampk_activation data_analysis Data Analysis and Optimal Concentration Determination viability->data_analysis mito_tox->data_analysis ampk_activation->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining optimal compound concentration.

Troubleshooting_Logic start High Cytotoxicity Observed? check_mito_tox Perform Mitochondrial Toxicity Assay start->check_mito_tox Yes no_issue No Significant Mitochondrial Toxicity start->no_issue No is_mito_toxic Is it Mitochondrially Toxic? check_mito_tox->is_mito_toxic lower_conc Lower Compound Concentration or Incubation Time is_mito_toxic->lower_conc Yes other_toxicity Investigate Other Toxicity Mechanisms is_mito_toxic->other_toxicity No reassess Re-assess Cytotoxicity lower_conc->reassess

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

storage and handling recommendations for 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for 1-Benzyl-1-methylbiguanide Hydrochloride (CAS No. 2123-07-1).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal stability, refrigerated storage at 2-8°C is recommended, which can extend the shelf life to at least 36 months.[2] The compound is hygroscopic, meaning it can absorb moisture from the air, so storage under an inert atmosphere is also advised to protect from moisture.[1][3]

Q2: How does temperature and humidity affect the stability of this compound?

A: this compound is sensitive to both elevated temperatures and moisture.[2] At ambient temperature and under dry conditions, the compound is stable for at least 24 months.[2] However, exposure to 60% relative humidity can reduce its stability to 12-18 months.[2] Storing the compound at 40°C can limit its stability to 6-12 months, even under dry conditions.[2]

Q3: What is the physical appearance of this compound?

A: It is a crystalline powder that is white to off-white in color.[2] It maintains a stable solid crystalline structure under standard ambient conditions.[2]

Q4: What are the known incompatibilities for this compound?

A: Strong oxidizing agents and water are listed as incompatible materials for similar biguanide hydrochlorides.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound has changed color or appears clumpy. Exposure to moisture due to its hygroscopic nature.[2][3]Discard the reagent as its integrity may be compromised. In the future, ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere.
Inconsistent experimental results. Compound degradation due to improper storage.Verify the storage conditions (temperature and humidity) and the age of the compound. If stored improperly or for an extended period, consider using a fresh batch.
Difficulty dissolving the compound. The compound is slightly soluble in water and methanol.[3]Use appropriate solvents and consider gentle heating or sonication to aid dissolution. Always check the solubility information for your specific experimental conditions.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₀H₁₆ClN₅[2]
Molecular Weight 241.72 g/mol [2]
Melting Point 148-151°C[2]
Storage Temperature 2-8°C (Refrigerator) for optimal stability[2][3]
Shelf Life (Refrigerated) At least 36 months[2]
Shelf Life (Ambient, Dry) At least 24 months[2]
Shelf Life (60% Relative Humidity) 12-18 months[2]
Shelf Life (40°C, Dry) 6-12 months[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

This protocol provides a general framework for assessing the stability of this compound under specific laboratory conditions.

1. Materials:

  • This compound
  • High-performance liquid chromatography (HPLC) system
  • Analytical column suitable for polar compounds (e.g., C18)
  • Appropriate mobile phase (e.g., acetonitrile/water with a suitable buffer)
  • UV detector
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Environmental chamber or incubator

2. Method:

  • Initial Analysis (T=0):
  • Prepare a stock solution of the compound of known concentration in a suitable solvent.
  • Perform an initial HPLC analysis to determine the purity and peak area of the compound. This will serve as the baseline.
  • Sample Storage:
  • Aliquot the compound into several vials.
  • Store the vials under the desired experimental conditions (e.g., specific temperature and humidity).
  • Time-Point Analysis:
  • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from storage.
  • Prepare a sample for HPLC analysis from the stored vial, following the same procedure as the initial analysis.
  • Analyze the sample by HPLC and record the peak area of the compound.
  • Data Analysis:
  • Compare the peak area of the compound at each time point to the initial peak area.
  • Calculate the percentage of degradation over time.

Visualizations

StorageAndHandlingWorkflow cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool (2-8°C), dry, well-ventilated area protect_moisture Keep container tightly sealed Store under inert atmosphere storage_conditions->protect_moisture Hygroscopic Nature dispense Dispense for experiment storage_conditions->dispense ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat ventilation Use in a well-ventilated area Avoid dust formation hygiene Wash hands thoroughly after handling Do not eat, drink, or smoke in the lab receive Receive Compound log Log receipt date and lot number receive->log log->storage_conditions dispense->ppe dispense->ventilation dispense->hygiene dispose Dispose of waste according to institutional guidelines dispense->dispose

Caption: Workflow for the proper storage and handling of this compound.

Safety and Handling Recommendations

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following recommendations are based on safety information for structurally similar compounds, such as Metformin hydrochloride, and general laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Use this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Avoid creating dust.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.[4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow material to enter drains or water sources.[5]

References

Validation & Comparative

Comparative Antiviral Activity of Biguanides: A Focus on 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of 1-Benzyl-1-methylbiguanide Hydrochloride and other notable biguanides, including metformin, phenformin, moroxydine, and proguanil. The information is compiled from publicly available research to aid in drug discovery and development efforts.

Executive Summary

Biguanides represent a class of compounds with a broad range of biological activities, including established antidiabetic and antimalarial properties. More recently, their potential as antiviral agents has garnered significant interest. This guide specifically examines the antiviral profile of this compound in comparison to other well-known biguanides. While qualitative evidence suggests the antiviral potential of this compound, a notable gap exists in the literature regarding quantitative measures of its efficacy, such as IC50 and EC50 values. In contrast, quantitative data for other biguanides like metformin and phenformin are more readily available against a range of viruses. The primary mechanism of antiviral action for some biguanides is linked to the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism that many viruses exploit for replication.

Data Presentation: Antiviral Activity of Biguanides

The following table summarizes the available data on the antiviral activity of selected biguanides. It is important to note the absence of publicly available quantitative data for this compound and the limited antiviral-specific data for proguanil.

CompoundVirusAssay TypeCell LineIC50/EC50 (µM)Citation
This compound Influenza A virus, Vaccinia virusNot SpecifiedNot SpecifiedData Not Available[1][2]
Metformin SARS-CoV-2Not SpecifiedCalu-3459[3]
Influenza A virus (H1N1)Plaque Reduction AssayMDCKNot specified, but effective at 0.2 mM[4]
Phenformin SARS-CoV-2Not SpecifiedCalu-3~1.5[3]
Dengue virus (DENV)Not SpecifiedHuh7.517.15[3]
Moroxydine Influenza A virusNot SpecifiedNot SpecifiedActive, but specific IC50 not provided in the context of direct comparison.[5]
Proguanil Various VirusesNot SpecifiedNot SpecifiedPrimarily studied for antimalarial activity; specific antiviral IC50 data is limited.[3][4]

Note: The lack of standardized testing conditions (e.g., virus strain, cell line, assay type) across different studies makes direct comparison challenging. The data presented should be interpreted within the context of the individual studies.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of antiviral activity studies. Below are generalized protocols for common in vitro antiviral assays.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral substance that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.

  • Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.

  • Infection: Remove the growth medium from the cells and infect with a standardized amount of virus (typically 50-100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing the different concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days), depending on the virus.

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize and count the plaques.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

  • Cell Seeding: Seed host cells in 96-well plates and incubate to form a monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standard dose of the virus.

  • Incubation: Incubate the plates for several days until CPE is observed in the virus control wells (no compound).

  • CPE Assessment: The CPE is typically assessed microscopically or by using a cell viability dye (e.g., neutral red, MTT).

  • EC50 Calculation: The effective concentration 50 (EC50) is the concentration of the compound that inhibits the viral CPE by 50%.

Mandatory Visualizations

Experimental Workflow for Antiviral Assays

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_incubation_analysis Incubation & Analysis cluster_results Results HostCells Host Cell Culture Infection Infect Cells with Virus HostCells->Infection VirusStock Virus Stock Preparation VirusStock->Infection CompoundDilutions Compound Serial Dilutions Treatment Add Compound Dilutions CompoundDilutions->Treatment Infection->Treatment Incubation Incubate for Plaque/CPE Development Treatment->Incubation Analysis Visualize and Quantify Viral Activity Incubation->Analysis IC50_EC50 Calculate IC50/EC50 Analysis->IC50_EC50 AMPK_Pathway Biguanides Biguanides (e.g., Metformin, Phenformin) AMPK AMPK Activation Biguanides->AMPK mTOR mTOR Pathway (Protein Synthesis) AMPK->mTOR Inhibition Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibition Viral_Replication Viral Replication mTOR->Viral_Replication Required for Lipid_Synthesis->Viral_Replication Required for

References

Comparative Analysis of 1-Benzyl-1-methylbiguanide Hydrochloride's Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed mechanism of action of 1-Benzyl-1-methylbiguanide Hydrochloride, placing it in the context of the broader biguanide class of compounds. Due to a lack of specific research on this compound, its mechanism is extrapolated from well-studied biguanides like metformin. This document outlines the key signaling pathways associated with biguanides and contrasts them with alternative therapeutic agents for metabolic and viral diseases, supported by established experimental protocols.

Presumed Mechanism of Action: The Biguanide Blueprint

Biguanides are primarily recognized for their metabolic effects, particularly in the management of type 2 diabetes. The central hypothesis for their mechanism of action revolves around the inhibition of mitochondrial complex I, a key component of the electron transport chain.[1] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. This energy stress activates a crucial cellular energy sensor, AMP-activated protein kinase (AMPK).[1]

Activated AMPK orchestrates a range of downstream effects aimed at restoring cellular energy balance. A primary outcome is the suppression of hepatic gluconeogenesis, the process by which the liver produces glucose.[1] This is a cornerstone of the antihyperglycemic effect of biguanides.

While the antiviral mechanism of this compound is not fully elucidated, it is thought to interfere with the viral replication cycle. The metabolic effects of biguanides, such as the activation of AMPK, can create an intracellular environment that is less favorable for viral replication, which is an energy-intensive process.

Comparative Performance and Experimental Validation

To validate the presumed mechanism of action of a biguanide like this compound, a series of key experiments would be essential. Below are tables summarizing the expected outcomes and detailed protocols for these assays.

Table 1: Comparative Efficacy of Biguanides and Alternatives in Metabolic Disease Models
Compound Class Target Primary Effect on Glucose Metabolism Effect on Body Weight Risk of Hypoglycemia
Biguanides Mitochondrial Complex I / AMPKDecreased hepatic glucose production, increased insulin sensitivity[2][3]Neutral or modest loss[2]Low[4]
SGLT-2 Inhibitors Sodium-glucose cotransporter 2Increased urinary glucose excretion[5]Loss[4]Low[6]
GLP-1 Receptor Agonists GLP-1 receptorEnhanced insulin secretion, delayed gastric emptying[4]Loss[4]Low[4]
DPP-4 Inhibitors Dipeptidyl peptidase-4Increased incretin levels, enhanced insulin secretion[5]Neutral[4]Low[4]
Sulfonylureas Pancreatic beta-cell ATP-sensitive K+ channelsIncreased insulin secretion[5]Gain[4]High[7]
Thiazolidinediones PPAR-γIncreased insulin sensitivity in peripheral tissues[5]Gain[4]Low[4]
Table 2: Comparative Mechanisms of Antiviral Agents
Compound Class General Target Mechanism of Action Examples
Biguanides (Presumed) Host Cell MetabolismAlters cellular energy state, potentially inhibiting viral replicationThis compound
Polymerase Inhibitors Viral PolymerasePrevents replication of the viral genome[8]Acyclovir, Tenofovir
Protease Inhibitors Viral ProteaseInhibits the cleavage of viral polyproteins, preventing mature virus formation[8]Ritonavir, Atazanavir
Entry Inhibitors Viral or Host Cell Surface ProteinsBlocks the attachment or entry of the virus into the host cell[8]Maraviroc
Integrase Inhibitors Viral IntegrasePrevents the integration of the viral genome into the host cell's DNA[8]Raltegravir

Experimental Protocols

Inhibition of Mitochondrial Complex I Assay

This experiment aims to determine if the compound directly inhibits the activity of mitochondrial complex I.

Methodology:

  • Isolate mitochondria from a relevant tissue source (e.g., rat liver or heart).[9]

  • Measure the NADH:ubiquinone oxidoreductase activity of complex I spectrophotometrically by monitoring the oxidation of NADH at 340 nm.[9]

  • Incubate the isolated mitochondria with varying concentrations of the test compound (e.g., this compound) and known inhibitors (e.g., rotenone) and activators.

  • Compare the rate of NADH oxidation in the presence of the test compound to the control and known inhibitors to determine the IC50.[10]

AMPK Activation Assay

This assay determines if the compound leads to the activation of AMPK in a cellular model.

Methodology:

  • Culture a suitable cell line (e.g., hepatocytes, muscle cells) and treat with the test compound at various concentrations and time points.

  • Lyse the cells and perform a Western blot analysis using antibodies specific for total AMPK and phosphorylated AMPK (at Thr172), the active form.

  • Alternatively, an ELISA-based assay can be used to quantify the levels of phosphorylated AMPK.[11]

  • An increase in the ratio of phosphorylated AMPK to total AMPK indicates activation.[12]

Hepatic Gluconeogenesis Assay

This experiment evaluates the effect of the compound on glucose production in liver cells.

Methodology:

  • Isolate primary hepatocytes from a model organism (e.g., mouse) or use a relevant hepatocyte cell line.[13][14]

  • Incubate the hepatocytes in a glucose-free medium supplemented with gluconeogenic precursors such as lactate and pyruvate.[13]

  • Treat the cells with the test compound and a positive control (e.g., metformin).

  • Measure the amount of glucose released into the medium over time using a glucose oxidase assay.[13][15][16] A reduction in glucose output compared to the untreated control indicates inhibition of gluconeogenesis.

Visualizing the Pathways

To better understand the proposed mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.

Biguanide_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Complex I Complex I ATP ATP Complex I->ATP e- transport ATP_cyto ATP ATP->ATP_cyto Biguanide Biguanide Biguanide->Complex I Inhibits AMPK AMPK AMPK_P pAMPK (Active) AMPK->AMPK_P Phosphorylation AMP AMP AMP->AMPK Activates ATP_cyto->AMP Energy Consumption Hepatic\nGluconeogenesis Hepatic Gluconeogenesis AMPK_P->Hepatic\nGluconeogenesis Inhibits Glucose\nProduction Glucose Production Hepatic\nGluconeogenesis->Glucose\nProduction Leads to

Caption: Proposed signaling pathway for biguanide action.

Experimental_Workflow cluster_Validation Mechanism of Action Validation Compound 1-Benzyl-1-methylbiguanide Hydrochloride Mito_Assay Mitochondrial Complex I Inhibition Assay Compound->Mito_Assay Cell_Assay AMPK Activation Assay Compound->Cell_Assay Function_Assay Hepatic Gluconeogenesis Assay Compound->Function_Assay Result1 Decreased Complex I Activity Mito_Assay->Result1 Result2 Increased pAMPK/AMPK Ratio Cell_Assay->Result2 Result3 Reduced Glucose Output Function_Assay->Result3

Caption: Experimental workflow for validating the mechanism of action.

Antiviral_Comparison cluster_Biguanide Biguanide (Presumed) cluster_Direct_Antivirals Direct-Acting Antivirals Virus Virus Host_Cell Host Cell Biguanide Biguanide Metabolism Cellular Metabolism Biguanide->Metabolism Alters Metabolism->Virus Inhibits Replication Polymerase_Inhibitor Polymerase_Inhibitor Virus_Replication Viral Replication Polymerase_Inhibitor->Virus_Replication Inhibits Protease_Inhibitor Protease_Inhibitor Virus_Maturation Viral Maturation Protease_Inhibitor->Virus_Maturation Inhibits Entry_Inhibitor Entry_Inhibitor Virus_Entry Viral Entry Entry_Inhibitor->Virus_Entry Inhibits

Caption: Comparison of antiviral mechanisms.

References

Comparative Guide to 1-Benzyl-1-methylbiguanide Hydrochloride: Specificity, Cross-Reactivity, and Performance in Antiviral and Proteomics Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Benzyl-1-methylbiguanide Hydrochloride, a biguanide derivative with noted antiviral and biochemical properties. Due to a lack of publicly available quantitative performance data for this specific compound, this document focuses on a qualitative comparison with established alternatives in its primary fields of application: antiviral research against influenza and vaccinia viruses, and as a chemical probe in proteomics. The experimental protocols provided are established methods for evaluating compounds in these applications.

Introduction to this compound

This compound is a member of the biguanide class of compounds.[1][2] It has been identified as having antiviral activity against both influenza A and vaccinia viruses.[1][3] The precise mechanism of its antiviral action is not yet fully understood but is thought to involve interference with the viral replication cycle.[1] In addition to its antiviral properties, it is also utilized as a biochemical tool in proteomics research, suggesting it interacts with a variety of biomolecules.[1][4]

Antiviral Activity: A Comparative Overview

While specific quantitative data for this compound is not available, a comparison can be drawn with well-characterized antiviral agents used to treat influenza and vaccinia virus infections.

Comparison with Influenza Antiviral Agents

Established antiviral drugs for influenza primarily target viral neuraminidase or the viral M2 proton channel. A qualitative comparison is presented in Table 1.

FeatureThis compoundOseltamivir (Tamiflu®)Zanamivir (Relenza®)Amantadine
Target Believed to interfere with viral replication cycle (specific target not identified)Neuraminidase inhibitorNeuraminidase inhibitorM2 proton channel inhibitor
Spectrum Influenza A[1][3]Influenza A and BInfluenza A and BInfluenza A
Mechanism UnknownPrevents release of new virionsPrevents release of new virionsBlocks viral uncoating
Quantitative Data Not availableReduces duration of symptomsReduces duration of symptomsEfficacy limited due to widespread resistance
Comparison with Vaccinia Virus Inhibitors

For vaccinia virus, a number of compounds with different mechanisms of action have been identified. Table 2 provides a qualitative comparison.

FeatureThis compoundTecovirimat (TPOXX®)CidofovirBrincidofovir (Tembexa®)
Target Believed to interfere with viral replication cycle (specific target not identified)Viral egress inhibitor (targets p37 envelope protein)Viral DNA polymerase inhibitorProdrug of cidofovir, viral DNA polymerase inhibitor
Mechanism UnknownPrevents formation of mature, enveloped virionsChain termination during viral DNA synthesisChain termination during viral DNA synthesis
Quantitative Data Not availableHigh efficacy in animal modelsEffective but with potential for nephrotoxicityImproved oral bioavailability and safety profile compared to cidofovir

Application in Chemical Proteomics: A Comparative Overview

This compound's use as a biochemical tool in proteomics suggests it can be employed as a chemical probe to study protein interactions. Chemical probes are essential for identifying protein targets of bioactive molecules. A comparison with common types of chemical probes is presented in Table 3.

Probe TypeGeneral PrincipleExample ProbesPotential Application of this compound
Affinity-based Probes A small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Biotinylated small moleculesThe biguanide moiety could potentially be modified with a biotin tag for affinity-based pulldown experiments.
Activity-based Probes These probes contain a reactive group that covalently binds to the active site of a specific class of enzymes.Fluorophosphonates (for serine hydrolases)The reactivity of the biguanide group would need to be characterized to determine if it could serve as a warhead for a specific enzyme class.
Photoaffinity Probes These probes contain a photo-reactive group that, upon UV irradiation, forms a covalent bond with nearby interacting proteins.Diazirines, benzophenonesThe core structure could be derivatized with a photo-reactive group to enable covalent capture of interacting proteins in a cellular context.

Experimental Protocols

The following are detailed, generalized protocols for experiments that would be necessary to quantitatively assess the performance and specificity of this compound.

Antiviral Assays

This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero cells for vaccinia virus

  • Appropriate cell culture medium

  • Influenza A virus or Vaccinia virus stock of known titer

  • This compound and control antiviral compounds

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed 6-well plates with host cells and grow to confluency.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the confluent cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Add the overlay medium containing the respective compound concentrations.

  • Incubate for 2-3 days until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the plaques and calculate the EC50 value.

This assay determines the concentration of the compound that is toxic to the host cells (CC50).

Materials:

  • Host cells (MDCK or Vero)

  • Cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., MTT, XTT)

Procedure:

  • Seed 96-well plates with host cells.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for the same duration as the plaque reduction assay.

  • Add the cell viability reagent and measure the absorbance according to the manufacturer's instructions.

  • Calculate the CC50 value.

The Selectivity Index (SI = CC50/EC50) is then calculated to determine the therapeutic window of the compound.

Chemical Proteomics Workflow

This workflow is used to identify the protein targets of a small molecule.

Materials:

  • Biotinylated derivative of this compound

  • Streptavidin-conjugated beads

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Incubate the biotinylated probe with the cell lysate to allow for binding to target proteins.

  • Add streptavidin beads to capture the probe-protein complexes.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands of interest and identify them by mass spectrometry.

Visualizations

The following diagrams illustrate the general workflows and concepts described in this guide.

Antiviral_Assay_Workflow cluster_plaque_assay Plaque Reduction Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) P1 Infect Cells with Virus + Compound P2 Overlay and Incubate P1->P2 P3 Fix and Stain Plaques P2->P3 P4 Count Plaques P3->P4 EC50 EC50 P4->EC50 C1 Treat Cells with Compound C2 Incubate C1->C2 C3 Measure Cell Viability C2->C3 CC50 CC50 C3->CC50 SI Selectivity Index (SI) EC50->SI CC50->SI

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Proteomics_Workflow cluster_workflow Affinity-based Proteomics Workflow Start Cell Lysate Incubate Incubate Lysate with Probe Start->Incubate Probe Biotinylated Probe (e.g., modified 1-Benzyl-1-methylbiguanide) Probe->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and Mass Spectrometry Elute->Analyze Identify Identify Target Proteins Analyze->Identify

Caption: General workflow for affinity-based chemical proteomics.

Conclusion

This compound presents an interesting scaffold for antiviral and proteomics research. However, the lack of specific, quantitative, and comparative data in the public domain limits a thorough evaluation of its specificity and cross-reactivity against established alternatives. The experimental protocols outlined in this guide provide a framework for the necessary studies to elucidate its performance characteristics. Further research is warranted to fully understand the potential of this compound and its derivatives in drug development and as a tool for chemical biology.

References

A Comparative Guide to Proteomics Chemical Probes for Cellular Metabolism: Featuring 1-Benzyl-1-methylbiguanide Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chemical probes used in proteomics to investigate cellular metabolism, with a focus on mitochondrial bioenergetics. While direct proteomic applications of 1-Benzyl-1-methylbiguanide Hydrochloride are not extensively documented, its structural similarity to the widely studied biguanide, metformin, allows for an informed comparison against established chemical probes targeting similar biological pathways. This document outlines the inferred potential of a 1-Benzyl-1-methylbiguanide-based probe and contrasts it with well-characterized photoaffinity and covalent probes for studying mitochondrial proteins, particularly Complex I of the electron transport chain.

Introduction to Chemical Probes in Proteomics

Chemical probes are powerful tools for elucidating protein function, identifying drug targets, and understanding disease mechanisms. In proteomics, they are instrumental in activity-based protein profiling (ABPP) and target identification studies. These small molecules are designed to interact with specific proteins or protein families, often incorporating a reporter tag (e.g., biotin or a fluorophore) and a reactive group for covalent modification. The two major classes of probes discussed here are:

  • Covalent Probes: These probes form a stable, covalent bond with their target protein, typically through an electrophilic "warhead" that reacts with a nucleophilic amino acid residue in the protein's active or binding site.

  • Photoaffinity Probes: These probes contain a photoreactive group (e.g., diazirine or aryl azide) that, upon activation with UV light, forms a highly reactive intermediate that covalently crosslinks to nearby proteins. This allows for the capture of both high-affinity and transient interactions.

Comparative Analysis of Chemical Probes

This section compares a hypothetical 1-Benzyl-1-methylbiguanide-based probe with established chemical probes targeting mitochondrial Complex I and other metabolic enzymes.

Probe Target(s) Probe Type Reported IC50 / Potency Key Features & Applications Limitations
Hypothetical 1-Benzyl-1-methylbiguanide Probe Inferred: Mitochondrial Complex I, other potential metformin targetsCovalent or Photoaffinity (by modification)Not established. Potency would be a key parameter to determine experimentally.Based on biguanide structure, likely to accumulate in mitochondria. Could be developed into a tool to explore the mechanism of action of novel biguanides.Lack of experimental data. Synthesis and validation are required. Off-target effects are unknown.
Metformin-Diazirine Probe PEN2, ATP6AP1, Mitochondrial Complex IPhotoaffinityKd for PEN2: ~µM range[1]Enables identification of direct binding partners of metformin. Clickable handle allows for enrichment and identification of targets.[1][2]Potential for non-specific labeling upon UV activation. Modification of the parent molecule may alter its biological activity.
[¹²⁵I]PRA5 (Amiloride-based) Mitochondrial Complex I (subunits 49-kDa, ND1, PSST, 39-kDa)Photoaffinity (Diazirine)High affinity (nM range)[3]Radiolabeling allows for highly sensitive detection. Used to map the inhibitor binding pocket of Complex I.[3][4]Requires handling of radioactive materials. Synthesis is complex.
Rotenone Mitochondrial Complex IReversible Inhibitor (often used as a tool compound)Potent inhibitor (nM range)Well-characterized inhibitor used to study Complex I function and induce mitochondrial dysfunction.Does not covalently label its target, making it unsuitable for pulldown experiments without modification.
FP-Biotin (Fluorophosphonate) Serine HydrolasesCovalent (Activity-Based)Varies depending on the target enzyme.Broad-spectrum probe for a large class of metabolic enzymes. Enables activity-based profiling of enzyme function.Not specific for mitochondrial proteins; will label serine hydrolases throughout the cell.

Experimental Protocols

Detailed methodologies are crucial for the successful application of chemical probes. Below are representative protocols for photoaffinity labeling and activity-based protein profiling.

1. Photoaffinity Labeling of Mitochondrial Proteins with a Diazirine-Based Probe

This protocol is adapted from studies on photoreactive amilorides and metformin probes targeting mitochondrial components.[2][3][4]

  • Materials:

    • Isolated mitochondria or submitochondrial particles (SMPs)

    • Diazirine-containing photoaffinity probe (e.g., a modified biguanide)

    • Labeling buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

    • NADH (for studying Complex I activity)

    • Long-wavelength UV lamp (e.g., 365 nm)

    • SDS-PAGE reagents

    • Streptavidin-HRP and chemiluminescence substrate (for biotinylated probes) or appropriate antibodies.

  • Procedure:

    • Resuspend isolated mitochondria or SMPs in labeling buffer to a final concentration of 2-4 mg/mL.

    • Add the photoaffinity probe to the desired final concentration (typically in the nM to low µM range).

    • Incubate the mixture at room temperature for 10-15 minutes to allow for probe binding to the target.

    • (Optional) To assess activity-dependent labeling of Complex I, add NADH to a final concentration of 50 µM and incubate for an additional 5 minutes.

    • Place the samples on ice and irradiate with a long-wavelength UV lamp for 10-20 minutes. The distance from the light source should be optimized to ensure efficient crosslinking without damaging the proteins.

    • Quench the reaction by adding a reducing agent like DTT or by proceeding directly to protein denaturation with SDS-PAGE sample buffer.

    • Analyze the labeled proteins by SDS-PAGE followed by western blotting with an antibody against the protein of interest or streptavidin-HRP for biotinylated probes. For target identification, labeled proteins can be enriched using streptavidin beads and identified by mass spectrometry.

2. Competitive Activity-Based Protein Profiling (ABPP)

This protocol allows for the assessment of a compound's inhibitory activity against a class of enzymes in a complex proteome.

  • Materials:

    • Cell lysate or tissue homogenate

    • Test inhibitor (e.g., this compound)

    • Activity-based probe (ABP) with a reporter tag (e.g., FP-biotin for serine hydrolases)

    • DMSO (for dissolving compounds)

    • SDS-PAGE reagents

    • Streptavidin-HRP and chemiluminescence substrate.

  • Procedure:

    • Pre-incubate the proteome sample with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30-60 minutes at room temperature.

    • Add the activity-based probe to a final concentration optimized for labeling the enzyme class of interest.

    • Incubate for an additional 30-60 minutes to allow for the ABP to label the active enzymes that are not inhibited by the test compound.

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with streptavidin-HRP to visualize the labeled enzymes.

    • A decrease in the signal for a particular protein band in the presence of the inhibitor indicates that the compound inhibits the activity of that enzyme. The potency of inhibition (IC50) can be determined by quantifying the band intensities at different inhibitor concentrations.

Visualizing Proteomic Workflows and Pathways

General Workflow for Photoaffinity Labeling

G cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Analysis Proteome Complex Proteome (e.g., Mitochondria) Incubation Incubation Proteome->Incubation Probe Photoaffinity Probe Probe->Incubation UV_Activation UV Activation (Crosslinking) Incubation->UV_Activation Enrichment Enrichment (e.g., Streptavidin) UV_Activation->Enrichment SDS_PAGE SDS-PAGE (Visualization) UV_Activation->SDS_PAGE MS_Analysis Mass Spectrometry (Target ID) Enrichment->MS_Analysis

Caption: Workflow for target identification using photoaffinity labeling.

Inferred Signaling Pathway of Biguanide Action

G Biguanide Biguanide (e.g., 1-Benzyl-1-methylbiguanide) ComplexI Mitochondrial Complex I Biguanide->ComplexI Inhibition ATP ATP Production ComplexI->ATP Decreased AMPK AMPK Activation ATP->AMPK Increased AMP/ATP Ratio Metabolic_Effects Downstream Metabolic Effects AMPK->Metabolic_Effects

Caption: Postulated mechanism of biguanide action via Complex I inhibition.

Competitive ABPP Workflow

G cluster_0 Incubation cluster_1 Analysis Proteome Proteome Inhibitor Test Inhibitor Proteome->Inhibitor Pre-incubation ABP Activity-Based Probe Inhibitor->ABP Competition SDS_PAGE SDS-PAGE ABP->SDS_PAGE Labeling Visualization Visualization SDS_PAGE->Visualization Quantification Quantification (IC50 Determination) Visualization->Quantification

Caption: Workflow for competitive activity-based protein profiling.

Conclusion

While this compound is not yet established as a proteomics chemical probe, its structural relationship to metformin suggests its potential as a tool to investigate mitochondrial metabolism. The development of a photoactivatable or clickable version of this molecule could provide valuable insights into the targets and mechanisms of action of this class of compounds. For researchers interested in this area, the established protocols and comparator probes discussed in this guide offer a strong foundation for designing and executing experiments to explore the proteomic interactions of novel biguanides and other molecules targeting cellular metabolism. The continued development of innovative chemical probes will undoubtedly be a key driver of discovery in metabolic research and drug development.

References

Unveiling the Synergistic Potential of Metformin in Antiviral Therapy Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the exploration of novel therapeutic strategies, including the combination of existing drugs to enhance antiviral efficacy. This guide provides a comprehensive overview of the potential synergistic effects of the biguanide metformin with established anti-influenza antiviral agents. While direct quantitative data on the synergistic interactions of 1-Benzyl-1-methylbiguanide Hydrochloride is not available in published literature, the extensive research on the related biguanide, metformin, offers valuable insights into the prospective benefits of this class of compounds in combination antiviral therapy.

Metformin, a widely prescribed oral hypoglycemic agent, has demonstrated a broad spectrum of antiviral activities, including against the influenza virus.[1] Its mechanism of action, primarily through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway, presents a compelling case for its use in conjunction with other antiviral drugs.[1][2] This guide summarizes the available preclinical and clinical evidence, details the experimental protocols for assessing antiviral synergy, and visualizes the key cellular pathways and experimental workflows.

Comparative Analysis of Antiviral Activity

While specific studies detailing the synergistic Combination Index (CI) or Dose Reduction Index (DRI) for metformin with common anti-influenza drugs like oseltamivir, zanamivir, or rimantadine are not yet available, a significant body of evidence from retrospective studies and animal models points towards its beneficial effects in reducing influenza severity and mortality.[3][4][5]

Table 1: Preclinical and Clinical Observations on Metformin's Anti-Influenza Effects

Study TypeVirus Strain(s)Key FindingsReference(s)
Retrospective Cohort StudyInfluenza ADiabetic patients on metformin showed a 62% decreased risk of influenza-related mortality.[3][4]
In Vitro Study (THP-1 cells)Influenza AMetformin inhibited influenza A virus replication in a manner independent of IFN-α production.[6]
Animal Model (Mice)Influenza AMetformin treatment in obese mice infected with influenza virus resulted in a significant increase in survival rate.[7]
Retrospective Cohort StudyInfluenzaPre-influenza vaccination metformin use in older adults with type 2 diabetes was associated with a lower risk of hospitalization for influenza and related complications.[5]

Note: The table above summarizes findings on the individual effects of metformin. Quantitative data on synergy from combination studies is needed to fully assess its potential in combined therapeutic regimens.

Mechanisms of Action and Potential for Synergy

Metformin's primary antiviral mechanism is host-directed, targeting cellular pathways that the virus hijacks for its replication. This mode of action is distinct from that of neuraminidase inhibitors (e.g., oseltamivir, zanamivir) which target the viral neuraminidase enzyme, and M2 ion channel blockers (e.g., rimantadine) which inhibit viral uncoating. This difference in targets strongly suggests a potential for synergistic or additive effects when used in combination, and a lower likelihood of cross-resistance.[8]

Signaling Pathways

Metformin's activation of AMPK and subsequent inhibition of mTOR are central to its antiviral effects. This pathway modulation creates an unfavorable environment for viral replication by limiting the cellular resources available to the virus.

Metformin Metformin AMPK AMPK Activation Metformin->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits Cellular_Energy Decreased Cellular Energy & Lipid Synthesis AMPK->Cellular_Energy Viral_Replication Viral Protein Synthesis & Replication Inhibition mTOR->Viral_Replication Promotes Cellular_Energy->Viral_Replication Limits

Caption: Metformin's antiviral signaling pathway.

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic effects of metformin with other antivirals, a series of in vitro assays are typically employed. The following are detailed protocols for key experiments.

Experimental Workflow for Antiviral Synergy Testing

cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Activity & Synergy A Prepare serial dilutions of Metformin and Antiviral X B Treat uninfected cells A->B C Perform MTT Assay B->C D Determine CC50 values C->D E Infect cells with Influenza Virus F Treat with drug combinations (Checkerboard dilution) E->F G Perform Plaque Reduction or Virus Yield Reduction Assay F->G H Calculate Combination Index (CI) G->H

Caption: Workflow for in vitro antiviral synergy testing.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of each compound and their combination to ensure that antiviral activity is not due to cell death.

Protocol:

  • Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of metformin, the other antiviral agent, and their combinations.

  • Remove the culture medium from the cells and add the drug dilutions. Include untreated cell controls.

  • Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value using non-linear regression analysis.

Plaque Reduction Assay

Objective: To determine the concentration of the antiviral compounds that inhibit the formation of viral plaques by 50% (IC50).

Protocol:

  • Grow a confluent monolayer of MDCK cells in 6-well or 12-well plates.

  • Prepare serial dilutions of the virus and infect the cells for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the antiviral compounds at various concentrations (single and in combination).

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 values.

Virus Yield Reduction Assay

Objective: To quantify the amount of infectious virus produced in the presence of antiviral compounds.

Protocol:

  • Infect a confluent monolayer of MDCK cells with influenza virus at a specific multiplicity of infection (MOI) for 1 hour.

  • Remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the antiviral compounds (single and in combination).

  • Incubate for a full viral replication cycle (e.g., 24-48 hours).

  • Collect the supernatant containing the progeny virus.

  • Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Calculate the reduction in viral yield compared to the untreated control.

Calculation of Synergy

The Combination Index (CI) is calculated using the Chou-Talalay method, which provides a quantitative measure of the interaction between two drugs.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The Dose Reduction Index (DRI) quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of the individual drugs.

Conclusion

The available evidence strongly suggests that metformin holds significant promise as an adjunctive therapy for influenza infections. Its host-directed mechanism of action, targeting the AMPK and mTOR pathways, provides a strong rationale for its synergistic potential with direct-acting antiviral agents. While definitive quantitative data on these synergistic interactions are currently lacking, the established safety profile and the positive preclinical and clinical findings for metformin's individual anti-influenza effects warrant further investigation through rigorous preclinical combination studies. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess this potential synergy and contribute to the development of more effective combination therapies for influenza.

References

A Guide to Chemical Crosslinkers for Proteomics Research: Alternatives to 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in proteomics, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for capturing these interactions in their native cellular environment. While the specific compound 1-Benzyl-1-methylbiguanide Hydrochloride is not widely documented in proteomics literature, a diverse array of alternative chemical crosslinkers are available, each with distinct properties and applications. This guide provides a comprehensive comparison of commonly used crosslinking reagents, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.

Understanding Chemical Crosslinkers in Proteomics

Chemical crosslinkers are reagents that contain two or more reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1] By linking proteins that are in close proximity, these reagents "freeze" transient or weak interactions, allowing for their identification and characterization through techniques like mass spectrometry.[2] The choice of crosslinker is critical and depends on several factors, including the nature of the protein complex under investigation, the cellular context (in vivo or in vitro), and the desired analytical outcome.

Key Classes of Chemical Crosslinkers

Crosslinking reagents can be broadly categorized based on the reactivity of their functional groups and other key features:

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, such as N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., on lysine residues).[3]

  • Heterobifunctional Crosslinkers: These contain two different reactive groups, enabling more specific, stepwise crosslinking between different functional groups on proteins.[4]

  • Photoreactive Crosslinkers: These crosslinkers are activated by UV light to form covalent bonds, allowing for precise temporal control of the crosslinking reaction.

  • MS-Cleavable Crosslinkers: A significant advancement in XL-MS, these reagents contain a linker that can be cleaved within the mass spectrometer. This simplifies data analysis by allowing for the independent identification of the two cross-linked peptides.[5][6]

Comparative Analysis of Common Crosslinking Reagents

The selection of an appropriate crosslinker is paramount for a successful proteomics experiment. Below is a comparison of several widely used crosslinking reagents, with quantitative data summarized from various studies.

CrosslinkerTypeSpacer Arm Length (Å)Cell PermeabilityKey Features & Performance Metrics
Formaldehyde Zero-length (in practice ~2.3-2.7 Å)HighIdeal for in vivo crosslinking due to its high cell permeability.[7] However, it can form heterogeneous cross-linking products, and reversal of crosslinks can be inefficient.[8]
DSS (Disuccinimidyl suberate) Homobifunctional (NHS-ester)11.4PermeantA widely used, non-cleavable crosslinker. In a study on BSA, DSS identified a similar number of crosslinked peptides as BS3 using CID and HCD fragmentation methods.[9]
DSG (Disuccinimidyl glutarate) Homobifunctional (NHS-ester)7.7PermeantShorter spacer arm than DSS, resulting in fewer identified cross-links in some studies, but can provide more precise distance constraints.[10]
BS3 (Bis(sulfosuccinimidyl) suberate) Homobifunctional (Sulfo-NHS-ester)11.4ImpermeantThe water-soluble analog of DSS, making it ideal for crosslinking cell surface proteins.[9]
DSSO (Disuccinimidyl sulfoxide) Homobifunctional (NHS-ester), MS-cleavable10.1PermeantAn MS-cleavable crosslinker that simplifies data analysis. In a comparison with non-cleavable crosslinkers on BSA, DSSO initially identified fewer crosslinks with CID and HCD but enabled more identifications when using an MS2-MS3 method.[9] A study using MetaMorpheusXL software identified 513 cross-linked peptide-spectrum matches (CSMs) for DSSO-crosslinked BSA, compared to 104 CSMs identified by XlinkX 2.0.[11]
DSBU (Disuccinimidyl dibutyric urea) Homobifunctional (NHS-ester), MS-cleavable12.5PermeantAn MS-cleavable crosslinker that has been used in proteome-wide studies, identifying over 7,400 unique cross-link sites in Drosophila melanogaster embryo extracts.[5]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and reliable crosslinking experiments. Below are generalized protocols for in vivo crosslinking using formaldehyde and a non-cleavable NHS-ester crosslinker.

Protocol 1: In Vivo Crosslinking with Formaldehyde
  • Cell Culture: Grow cells to the desired confluency under standard conditions.

  • Crosslinking:

    • Prepare a fresh 1% formaldehyde solution in a suitable buffer (e.g., PBS).

    • Remove the cell culture medium and wash the cells with PBS.

    • Add the formaldehyde solution to the cells and incubate for a specific duration (e.g., 10 minutes) at room temperature with gentle agitation.[7] The optimal time should be determined empirically.[12]

  • Quenching:

    • Stop the crosslinking reaction by adding a quenching solution, typically glycine, to a final concentration of 0.125 M.[7]

    • Incubate for 5-10 minutes at room temperature.

  • Cell Lysis and Downstream Analysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • The cross-linked protein complexes can then be purified (e.g., by immunoprecipitation) and analyzed by SDS-PAGE and mass spectrometry.[13]

  • Reversal of Crosslinks (for MS analysis):

    • Reversal of formaldehyde crosslinks is typically achieved by heating the sample at a high temperature (e.g., 95°C) for an extended period.[14]

Protocol 2: In Vivo Crosslinking with a Membrane-Permeant NHS-Ester Crosslinker (e.g., DSS, DSG)
  • Cell Culture: Grow cells as described above.

  • Crosslinker Preparation:

    • Dissolve the NHS-ester crosslinker (e.g., DSS) in a dry, amine-free organic solvent like DMSO or DMF immediately before use to a stock concentration (e.g., 20 mM).[15]

  • Crosslinking:

    • Wash the cells with a non-amine containing buffer (e.g., PBS).

    • Add the crosslinker solution to the cells to a final concentration typically in the range of 0.25-5 mM.[15] The optimal concentration needs to be determined experimentally.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.[15]

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 25-60 mM.[15]

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Downstream Analysis:

    • Proceed with cell lysis and subsequent analysis as described for formaldehyde crosslinking.

Visualizing Proteomics Workflows and Concepts

Graphical representations of experimental workflows and conceptual relationships can greatly aid in understanding complex proteomics methodologies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture / Tissue crosslinking In Vivo / In Vitro Crosslinking cell_culture->crosslinking quenching Quenching crosslinking->quenching cell_lysis Cell Lysis quenching->cell_lysis protein_digestion Protein Digestion cell_lysis->protein_digestion enrichment Enrichment of Crosslinked Peptides protein_digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis lc_ms->data_analysis interaction_mapping Protein Interaction Mapping data_analysis->interaction_mapping

Caption: A generalized experimental workflow for chemical crosslinking mass spectrometry (XL-MS).

crosslinker_types cluster_reactivity Based on Reactive Groups cluster_features Based on Special Features crosslinkers Chemical Crosslinkers homobifunctional Homobifunctional crosslinkers->homobifunctional heterobifunctional Heterobifunctional crosslinkers->heterobifunctional photoreactive Photoreactive crosslinkers->photoreactive ms_cleavable MS-Cleavable crosslinkers->ms_cleavable membrane_permeable Membrane Permeable crosslinkers->membrane_permeable membrane_impermeable Membrane Impermeable crosslinkers->membrane_impermeable

Caption: Classification of chemical crosslinkers used in proteomics.

Conclusion

The field of chemical crosslinking for proteomics is continually evolving, with the development of novel reagents and analytical strategies. While this compound is not a commonly used compound, researchers have a robust toolkit of alternative crosslinkers at their disposal. The choice of reagent should be guided by the specific biological question, the nature of the target proteins, and the available instrumentation. By carefully considering the properties of different crosslinkers and optimizing experimental protocols, researchers can successfully capture and identify protein-protein interactions, providing valuable insights into the complex machinery of the cell.

References

Comparative Efficacy of 1-Benzyl-1-methylbiguanide Hydrochloride: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 1-Benzyl-1-methylbiguanide Hydrochloride, placing its known antiviral properties in the context of the broader biguanide class of compounds. Due to the limited availability of specific in vivo quantitative data for this compound, this guide leverages comparative data for the well-characterized biguanide, metformin, to provide a useful benchmark for researchers.

Overview of this compound

This compound is a derivative of biguanide that has been noted for its antiviral activities, specifically against vaccinia virus and influenza A virus. While the precise mechanism of its antiviral action is not fully elucidated, it is thought to interfere with the viral replication cycle.[1] This positions it as a compound of interest for further investigation in the development of novel antiviral therapies.

Comparative In Vivo Efficacy

Table 1: Comparison of In Vivo Antiviral and Metabolic Activities

FeatureThis compoundMetformin
Primary Indication Investigational AntiviralType 2 Diabetes
Reported In Vivo Antiviral Activity Effective against vaccinia virus and influenza A virus (qualitative)[1]Broad-spectrum antiviral activity, including against influenza, HIV, SARS-CoV-2, HBV, and HCV.[2][3]
In Vivo Efficacy Data (Examples) Not available in quantitative terms (e.g., survival rate, viral load reduction).SARS-CoV-2: Reduced viral load by 3.6-fold and hospitalizations by 58% in a clinical trial.[4] Influenza: Improves survival and reduces lung viral titers in mouse models.[5]
Mechanism of Action Believed to interfere with viral replication.[1]Primarily inhibits mitochondrial complex I, leading to AMPK activation; this modulates cellular energy and immune responses, creating an unfavorable environment for viral replication.[2][3]
Metabolic Effects In Vivo Not well-documented.Well-established glucose-lowering effects through reduced hepatic gluconeogenesis and increased insulin sensitivity.[6]

Signaling Pathway of Biguanides

The primary mechanism of action for biguanides like metformin involves the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK plays a central role in regulating cellular metabolism and energy homeostasis, which can indirectly inhibit viral replication by limiting the cellular resources available to the virus.

Biguanide_Signaling cluster_cell Host Cell Biguanide Biguanide (e.g., Metformin) Mitochondrion Mitochondrion Biguanide->Mitochondrion Enters Complex_I Complex I ATP ATP Production Complex_I->ATP Inhibits AMP_ATP AMP:ATP Ratio ATP->AMP_ATP Decreases AMPK AMPK Activation AMP_ATP->AMPK Increases & Activates Cellular_Energy Cellular Energy & Resources AMPK->Cellular_Energy Regulates Viral_Replication Viral Replication Cellular_Energy->Viral_Replication Limits Resources for

Caption: General signaling pathway of biguanides.

Experimental Protocols

Detailed in vivo experimental protocols for this compound are not published. However, the following are standard methodologies for assessing the in vivo efficacy of antiviral compounds against influenza and vaccinia viruses in a mouse model.

Influenza A Virus In Vivo Efficacy Model

This protocol is adapted from standard procedures for testing antiviral agents in a lethal influenza virus challenge model in mice.

Objective: To evaluate the ability of a test compound to protect mice from mortality and reduce viral replication in the lungs following a lethal dose of influenza A virus.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1)

  • Test compound (this compound) and vehicle control

  • Anesthetic (e.g., isoflurane)

  • Madin-Darby Canine Kidney (MDCK) cells for viral titration

  • Standard laboratory equipment for animal handling, tissue homogenization, and cell culture.

Procedure:

  • Animal Acclimatization: Mice are acclimatized for at least one week before the experiment.

  • Virus Challenge: Mice are lightly anesthetized and intranasally inoculated with a lethal dose (e.g., 5x LD50) of influenza A virus in a small volume (e.g., 50 µL) of sterile saline.

  • Compound Administration: The test compound or vehicle is administered to the mice according to the desired dosing regimen (e.g., intraperitoneally or orally) starting at a specified time relative to infection (e.g., 4 hours pre-infection and daily thereafter for 5-7 days).

  • Monitoring: Mice are monitored daily for weight loss and signs of illness for 14 days. Animals that lose a predetermined percentage of their body weight (e.g., >25-30%) are euthanized.

  • Viral Titer Determination: On a predetermined day post-infection (e.g., day 3 or 5), a subset of mice from each group is euthanized, and their lungs are aseptically harvested.

  • Lungs are homogenized in sterile saline, and the homogenates are clarified by centrifugation.

  • Viral titers in the lung homogenates are determined by plaque assay on MDCK cell monolayers.

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Lung viral titers and weight loss data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Vaccinia Virus In Vivo Efficacy Model

This protocol describes a common method for evaluating antiviral efficacy against a systemic vaccinia virus infection in mice.

Objective: To determine the effectiveness of a test compound in preventing mortality and reducing viral load in organs following a lethal vaccinia virus challenge.

Materials:

  • Immunocompromised or susceptible mouse strain (e.g., BALB/c, SCID)

  • Vaccinia virus (e.g., WR strain)

  • Test compound and vehicle control

  • Standard laboratory equipment for animal handling and virological assays.

Procedure:

  • Animal Acclimatization: As described for the influenza model.

  • Virus Challenge: Mice are infected with a lethal dose of vaccinia virus via an appropriate route (e.g., intranasal or intraperitoneal).

  • Compound Administration: The test compound or vehicle is administered according to a predefined schedule.

  • Monitoring: Mice are observed daily for signs of disease (e.g., weight loss, ruffled fur, lethargy) and mortality for a specified period (e.g., 21 days).

  • Viral Load in Organs: At specific time points post-infection, subgroups of mice are euthanized, and organs (e.g., ovaries, spleen, lungs) are collected.

  • Tissues are homogenized, and viral titers are quantified by plaque assay on a suitable cell line (e.g., Vero cells).

  • Data Analysis: Survival data is analyzed as described above. Viral titers in organs are compared between treated and control groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Infection and Treatment cluster_monitoring Data Collection cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Infection Virus Challenge (Influenza or Vaccinia) Grouping->Infection Treatment Compound Administration (Test vs. Vehicle) Infection->Treatment Monitoring Daily Monitoring (Weight, Survival) Treatment->Monitoring Tissue_Collection Tissue Collection (Lungs, Spleen, etc.) Monitoring->Tissue_Collection Viral_Titer Viral Titer Quantification (Plaque Assay) Tissue_Collection->Viral_Titer Statistics Statistical Analysis Viral_Titer->Statistics

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-1-methylbiguanide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of 1-Benzyl-1-methylbiguanide Hydrochloride, a compound within the biguanide class of chemicals. Due to the limited specific data for this particular compound, this guidance is based on the safety profiles of structurally similar biguanide derivatives, such as Metformin, and general chemical waste management principles.

I. Understanding the Hazards

II. Quantitative Data Summary

The following table summarizes key data points for related biguanide compounds to inform handling and disposal procedures. It is recommended to treat this compound with similar precautions.

PropertyGuanidine HydrochlorideMetformin Hydrochloride (1,1-Dimethylbiguanide hydrochloride)
CAS Number 50-01-11115-70-4
Molecular Formula CH5N3 · HClC4H11N5 · HCl
Hazard Statements Harmful if swallowed or if inhaled. Causes skin irritation. Causes serious eye irritation. Harmful to aquatic life.[8]Harmful if swallowed. Causes serious eye irritation.[1][2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[8]Keep in suitable, closed containers for disposal.[1][2][9]

III. Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[10][11][12] The following steps provide a general framework for its proper disposal:

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), as hazardous chemical waste.[13]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[14] Incompatible materials should be segregated to prevent dangerous chemical reactions.[14]

Step 2: Container Selection and Labeling

  • Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[10]

  • The container must be clearly labeled as "Hazardous Waste."[10][12]

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or formulas).[10]

    • The concentration and quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.[10]

    • Appropriate hazard pictograms.[10]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.[14]

  • Keep the container securely closed at all times, except when adding waste.[12]

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.[13]

Step 4: Disposal Request and Pickup

  • Follow your institution's specific procedures for requesting hazardous waste pickup. This typically involves submitting a form to the Environmental Health and Safety (EHS) office.[10][13]

  • Do not dispose of this compound down the sink or in the regular trash.[10][11] Biguanide derivatives can persist in the environment and have adverse effects on aquatic life.[5][6]

Step 5: Empty Container Disposal

  • A container that held this compound must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[12][14]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[12][13]

  • After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[14]

IV. Experimental Protocols

No specific experimental protocols for the neutralization or degradation of this compound were found in the reviewed literature. Therefore, chemical treatment of this waste in the laboratory is not recommended. The most appropriate disposal method is through a licensed hazardous waste management company arranged by your institution.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Benzyl-1-methylbiguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Benzyl-1-methylbiguanide Hydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical compound.

Hazard Profile and Physical Properties
PropertyData
Molecular Formula C₁₀H₁₆ClN₅[1]
Molecular Weight 241.72 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 148-151°C[1]
Solubility Soluble in water, chloroform, and dimethyl sulfoxide[1]
Thermal Stability Shows onset of thermal decomposition above 130°C[1]
Reactivity Moderate degradation under acidic hydrolysis conditions[1]
Probable Hazards Acute oral toxicity, serious eye irritation, potential skin irritation.
Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Aliquoting Chemical splash gogglesNitrile glovesStandard lab coatRecommended if not in a fume hood
Solution Preparation Chemical splash gogglesNitrile glovesStandard lab coatUse in a chemical fume hood
Experimental Use Chemical splash gogglesNitrile glovesStandard lab coatUse in a chemical fume hood
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNot generally required if handling sealed containers
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges if dealing with a large spill or dust

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety. The following step-by-step guidance provides a clear operational workflow.

Experimental Workflow and Handling Protocol
  • Preparation and Pre-handling Check:

    • Ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling the Compound:

    • Perform all manipulations that may generate dust or aerosols, such as weighing and preparing solutions, within a certified chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-handling Procedures:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are properly labeled with the chemical name and associated hazards.

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_ppe Inspect and Don PPE prep_area->check_ppe locate_safety Locate Safety Equipment check_ppe->locate_safety weigh Weigh Compound locate_safety->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate segregate Segregate Waste (Solid and Liquid) experiment->segregate remove_ppe Properly Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store Store in Labeled Sealed Containers segregate->store dispose Dispose via EHS store->dispose

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.